(1S,2R)-Tranylcypromine hydrochloride
Description
Properties
IUPAC Name |
(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-47-6, 4548-34-9 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H4CZX4FYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1S,2R)-Tranylcypromine hydrochloride chemical structure and synthesis
An In-depth Technical Guide to (1S,2R)-Tranylcypromine Hydrochloride: Chemical Structure and Synthesis
Introduction
Tranylcypromine (B92988) is a monoamine oxidase inhibitor (MAOI) used as an antidepressant for treating major depressive disorder.[1][2] It exists as a pair of enantiomers, with the (+)-(1R,2S) and (-)-(1S,2R) forms. The molecule is a structural analogue of amphetamine, which led to its initial development.[1] While it is often administered as a racemic mixture, the individual enantiomers exhibit different pharmacological profiles.[3][4] This technical guide focuses on the specific enantiomer, this compound, detailing its chemical structure, methods of synthesis, and relevant physicochemical and pharmacological data.
Chemical Structure
This compound is the hydrochloride salt of the (1S,2R) stereoisomer of 2-phenylcyclopropan-1-amine. The "trans" configuration refers to the phenyl and amino groups being on opposite sides of the cyclopropane (B1198618) ring. The specific stereochemistry is designated by the Cahn-Ingold-Prelog priority rules, with the carbon atom attached to the phenyl group being 'R' and the carbon atom attached to the amine group being 'S'. PubChem identifies the enantiomer, (1R,2S)-tranylcypromine hydrochloride, and notes that this compound is its enantiomer.[5]
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry and Enantiomeric Specificity of Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988) (TCP) is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) that has been clinically used for decades in the treatment of major depressive disorder, particularly in cases that are resistant to other antidepressant therapies.[1][2][3][4] Structurally, TCP is a synthetic analogue of amphetamine, characterized by a cyclopropyl (B3062369) ring fused to the amino-propane side chain, which confers a rigid conformation.[2] This rigidity gives rise to stereoisomerism, a critical aspect of its pharmacology. Tranylcypromine is administered as a racemic mixture of two enantiomers, (+)-tranylcypromine and (-)-tranylcypromine. These enantiomers exhibit significant differences in their pharmacological profiles, including their potency for inhibiting monoamine oxidase (MAO) isoforms and their effects on neurotransmitter reuptake. Understanding the stereochemistry and enantiomeric specificity of tranylcypromine is paramount for elucidating its complete mechanism of action and for the rational design of more selective and potentially safer therapeutic agents. This guide provides a comprehensive overview of the stereochemical properties of tranylcypromine, its enantiomeric-specific interactions with key biological targets, and the experimental methodologies used to characterize these properties.
Stereochemistry of Tranylcypromine
Tranylcypromine, with the chemical name (±)-trans-2-phenylcyclopropan-1-amine, possesses two chiral centers on the cyclopropane (B1198618) ring.[2] This results in the existence of two enantiomers: (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine.[2][5] The "trans" configuration indicates that the phenyl and amino groups are on opposite sides of the cyclopropane ring. The distinct spatial arrangement of these functional groups in each enantiomer leads to differential interactions with chiral biological macromolecules such as enzymes and receptors.
References
Pharmacological profile of (1S,2R)-Tranylcypromine hydrochloride
An In-depth Technical Guide on the Pharmacological Profile of (1S,2R)-Tranylcypromine Hydrochloride
Introduction
Tranylcypromine (B92988) is a well-established monoamine oxidase inhibitor (MAOI) used in the clinical management of mood and anxiety disorders.[1] It exists as a racemic mixture of two enantiomers: (1R,2S)-(+)-tranylcypromine and (1S,2R)-(-)-tranylcypromine.[2][3] This technical guide provides a detailed pharmacological profile of the specific enantiomer This compound . While much of the available literature reports on the racemic mixture, this document will focus on the known properties of the (1S,2R) enantiomer and distinguish them from the racemate where data is available.
Recent research has illuminated its role beyond monoamine oxidase inhibition, identifying it as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers.[1][4] This dual-inhibitory mechanism makes (1S,2R)-Tranylcypromine a compound of significant interest for both neuroscience and oncology research.
Pharmacodynamics
The pharmacodynamic profile of (1S,2R)-Tranylcypromine is defined by its irreversible inhibition of key enzymes involved in neurotransmission and epigenetic regulation.
Mechanism of Action
(1S,2R)-Tranylcypromine, as part of the racemic mixture, acts as a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][5] By inhibiting these enzymes, it prevents the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[6] This elevation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[3]
Furthermore, tranylcypromine is a mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[7][8] Inhibition of LSD1 leads to changes in histone methylation, thereby altering gene expression. This activity is the foundation for its investigation as a potential anti-cancer agent.[9]
Enantiomeric Specificity
While both enantiomers contribute to the overall activity of racemic tranylcypromine, studies suggest distinct profiles. The inversion of the stereocenter from (1R,2S) to (1S,2R) has been shown to have a marginal effect on the inhibition of LSD1, but a significant effect on the inhibition of MAO-B.[10] Furthermore, preclinical behavioral studies suggest that the (1S,2R)-isomer (l-isomer) primarily affects catecholaminergic (norepinephrine, dopamine) neurotransmission, whereas the (1R,2S)-isomer (d-isomer) has a greater influence on tryptaminergic (serotonin) pathways.[11]
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Dawn of a New Antidepressant: An In-depth Technical Guide to the Early Clinical Studies of Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of psychiatric pharmacotherapy, the introduction of monoamine oxidase inhibitors (MAOIs) marked a pivotal moment. Among these, tranylcypromine (B92988) (marketed as Parnate) emerged as a significant therapeutic agent for depressive disorders. This technical guide provides a comprehensive analysis of the seminal, early clinical studies that investigated the antidepressant effects of tranylcypromine, focusing on the foundational research conducted shortly after its discovery as an MAOI in 1959 through the mid-1960s. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, quantitative outcomes, and the nascent understanding of its mechanism of action during this critical period.
Core Mechanism of Action: Monoamine Oxidase Inhibition
Tranylcypromine's primary mechanism of action, identified in 1959, is the irreversible, non-selective inhibition of monoamine oxidase (MAO). This enzyme is crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. By inhibiting MAO-A and MAO-B subtypes, tranylcypromine leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This fundamental mechanism was the cornerstone of the early hypothesis driving its use as an antidepressant.
An In-depth Technical Guide to the Core Chemical and Physical Properties of (1S,2R)-Tranylcypromine Hydrochloride
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (1S,2R)-Tranylcypromine hydrochloride, a well-established monoamine oxidase (MAO) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Chemical and Physical Properties
This compound is the hydrochloride salt of the (1S,2R)-enantiomer of tranylcypromine (B92988). It is a synthetic compound that acts as a non-selective and irreversible inhibitor of monoamine oxidase.[1][2]
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | [3] |
| Synonyms | (-)-Tranylcypromine hydrochloride, Parnate | [2][3] |
| Molecular Formula | C₉H₁₂ClN | [3] |
| Molecular Weight | 169.65 g/mol | [3] |
| CAS Number | 1986-47-6 | [3] |
| Appearance | White to light beige powder or chunks | [3] |
| Predicted pKa (of free base) | 8.24 ± 0.10 | [4] |
Table 2: Physicochemical Properties of (1S,2R)-Tranylcypromine and its Hydrochloride Salt
| Property | Value | Form | Reference(s) |
| Melting Point | 162-169 °C | Hydrochloride | [3] |
| Boiling Point | 79-80 °C at 1.5-1.6 mmHg | Free Base | [5][6] |
| Solubility | Water: Slightly solubleMethanol: Slightly solubleDMSO: 2.5 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 2 mg/mLDMF: 3 mg/mL | Hydrochloride | [3][7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are crucial for quality control and research purposes.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.[8][9]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.[10]
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[11]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the conjugate acid of (1S,2R)-Tranylcypromine can be determined by potentiometric titration.
Procedure:
-
Solution Preparation: A standard solution of this compound is prepared in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
References
- 1. Tranylcypromine hydrochloride (2-PCPA), Irreversible monoamine oxidase (MAO) inhibitor (CAS 1986-47-6) | Abcam [abcam.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. 1986-47-6 CAS MSDS (Tranylcypromine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. tranylcypromine CAS#: 155-09-9 [m.chemicalbook.com]
- 5. Tranylcypromine [drugfuture.com]
- 6. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. Melting Point Test - CD Formulation [formulationbio.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
Tranylcypromine's Dual Inhibition of Monoamine Oxidase and Lysine-Specific Demethylase 1: A Technical Overview of Initial Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988) (TCP), a well-established monoamine oxidase (MAO) inhibitor, has been utilized for decades as an antidepressant.[1] Its mechanism of action was long understood to be the irreversible inhibition of MAO-A and MAO-B, enzymes crucial for the degradation of neurotransmitters.[1][2] However, a paradigm shift occurred with the discovery that tranylcypromine also potently inhibits Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[3] This finding has repositioned tranylcypromine and its derivatives as promising candidates for cancer therapy, given LSD1's role in tumorigenesis.[3][4]
LSD1, the first identified histone demethylase, removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and, in certain contexts, H3K9me1/2.[3][5] The structural and mechanistic similarities between the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase domains of MAO and LSD1 provide the basis for tranylcypromine's dual inhibitory activity.[1][6] This guide delves into the core findings of the initial investigations into this dual inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and pathways.
Quantitative Analysis of Tranylcypromine's Inhibitory Activity
The inhibitory potency of tranylcypromine against MAO-A, MAO-B, and LSD1 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating its efficacy.
| Target Enzyme | IC50 (μM) | Ki (μM) |
| LSD1 | 20.7[7][8] | 242.7[7][8] |
| MAO-A | 2.3[2][7][8] | 101.9[7][8] |
| MAO-B | 0.95[2][7][8] | 16[7][8] |
Mechanism of Dual Inhibition
Tranylcypromine acts as a mechanism-based, irreversible inhibitor of both MAO and LSD1.[9] The core of its inhibitory action lies in the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of both enzymes.[1][6] The cyclopropylamine (B47189) moiety of tranylcypromine is key to this process. The prevailing mechanism involves the transfer of a single electron to the flavin, leading to the homolytic cleavage of the cyclopropane (B1198618) ring and subsequent formation of a stable covalent bond between the inhibitor and the FAD cofactor.[6]
Structural studies, including X-ray crystallography, have been instrumental in elucidating the binding mode of tranylcypromine to LSD1.[9][10] These studies have revealed that tranylcypromine covalently modifies the FAD cofactor, physically obstructing the enzyme's active site.[9][10][11] The crystal structure of the LSD1-tranylcypromine complex has been refined to a resolution of 2.25 Å, providing detailed insights into the atomic interactions.[9][10][12]
Experimental Protocols
The characterization of tranylcypromine's dual inhibition has been underpinned by a suite of biochemical and cell-based assays.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50 and Ki values) of tranylcypromine against recombinant human MAO-A, MAO-B, and LSD1.
Methodology: Horseradish Peroxidase (HRP)-Coupled Assay
-
Protein Expression and Purification: Human recombinant MAO-A, MAO-B, and the LSD1/CoREST complex are expressed in suitable systems (e.g., Pichia pastoris for MAOs, Escherichia coli for LSD1/CoREST) and purified to homogeneity.[6]
-
Assay Buffer Preparation: A suitable buffer is prepared, typically 50 mM HEPES, pH 7.5.[6][13]
-
Reaction Mixture: The reaction is conducted in a 96-well plate format. Each well contains the assay buffer, the respective enzyme (MAO-A, MAO-B, or LSD1-CoREST), Amplex Red (a fluorogenic substrate for HRP), HRP, and the specific substrate for the enzyme.[13]
-
Inhibitor Addition: Tranylcypromine, dissolved in DMSO, is added to the wells at varying concentrations. The enzyme and inhibitor are typically pre-incubated for a set period (e.g., 10 minutes at 25°C) before initiating the reaction.[13]
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The enzymatic reaction produces hydrogen peroxide, which is used by HRP to oxidize Amplex Red to the highly fluorescent resorufin. The fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined through steady-state competition experiments.[6]
Cell-Based Assays
Objective: To assess the effects of tranylcypromine on cancer cell proliferation and histone methylation status.
Methodology: Cell Proliferation and Western Blot Analysis
-
Cell Culture: Cancer cell lines known to overexpress LSD1, such as acute myeloid leukemia (AML) cell lines (e.g., MV4-11) or gastric cancer cells (e.g., MGC-803), are cultured under standard conditions.[5][14]
-
Treatment: Cells are treated with various concentrations of tranylcypromine for a specified duration (e.g., 72 hours for proliferation assays, or shorter times for mechanism of action studies).
-
Cell Proliferation Assay: Cell viability is assessed using standard methods like the MTT or CellTiter-Glo assay. The IC50 for antiproliferative activity is then calculated.[5]
-
Western Blot Analysis:
-
Protein Extraction: After treatment, cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to HRP, and the signal is detected using a chemiluminescent substrate. An increase in the levels of H3K4me1/2 upon treatment with tranylcypromine indicates LSD1 inhibition in a cellular context.[14][15]
-
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 has been shown to regulate several signaling pathways implicated in cancer. Inhibition of LSD1 by tranylcypromine can, therefore, have far-reaching effects on cellular processes. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[16][17]
Caption: LSD1 inhibition by tranylcypromine downregulates the PI3K/Akt/mTOR pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for determining enzyme inhibition constants.
Caption: Workflow for analyzing cellular histone methylation.
Logical Relationship of Dual Inhibition
The dual action of tranylcypromine on both MAO and LSD1 results in distinct but potentially synergistic therapeutic outcomes.
Caption: Logical flow of tranylcypromine's dual inhibitory action.
Conclusion
The initial investigations into tranylcypromine's dual inhibition of MAO and LSD1 have unveiled a fascinating example of drug repurposing. Originally developed as an antidepressant, its ability to modulate the epigenetic landscape through LSD1 inhibition has opened up new therapeutic avenues, particularly in oncology.[3] The structural relationship between these two FAD-dependent enzymes is the foundation for this dual activity. The development of tranylcypromine derivatives with enhanced potency and selectivity for LSD1 over MAOs is an active area of research, aiming to harness the anticancer potential of LSD1 inhibition while minimizing the side effects associated with MAO inhibition.[14][15][18][19] These early studies have provided a robust framework for the continued exploration of this class of compounds in the pursuit of novel cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 3. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A (Journal Article) | OSTI.GOV [osti.gov]
- 13. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel tranylcypromine-indazole-based derivatives as LSD1 inhibitors for acute myeloid leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Tranylcypromine as a Foundational Research Tool in Neuroscience
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988), a potent and irreversible monoamine oxidase (MAO) inhibitor, has a rich and complex history that transcends its clinical application as an antidepressant. Initially synthesized in 1948 as a derivative of amphetamine, its profound effects on the central nervous system quickly established it as an indispensable tool in neuroscience research.[1] This technical guide delves into the historical development of tranylcypromine as a research tool, providing an in-depth look at the key experiments, methodologies, and quantitative data that solidified its role in our understanding of monoaminergic neurotransmission and synaptic function. For decades, tranylcypromine has served as a pharmacological probe to investigate the roles of monoamine oxidases and their substrates—serotonin, norepinephrine, and dopamine—in both normal brain function and pathological conditions.
Historical Development and Discovery of MAO Inhibition
Tranylcypromine was first synthesized in 1948 with the intent of creating a novel central nervous system stimulant. However, it was not until 1959 that its potent inhibitory effects on monoamine oxidase were discovered.[1] This discovery was a pivotal moment, as it provided researchers with a powerful new tool to manipulate the levels of monoamine neurotransmitters in the brain. The early to mid-1960s saw a surge in research utilizing tranylcypromine to explore the biochemical underpinnings of mood and behavior. These foundational studies were crucial in developing the monoamine hypothesis of depression and continue to inform psychopharmacological research today.
Mechanism of Action: Irreversible Inhibition of MAO
Tranylcypromine exerts its effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. This non-selective inhibition leads to a rapid and sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take several days to weeks. This long-lasting effect has made tranylcypromine a valuable tool for studying the chronic effects of elevated monoamine levels.
Key Experiments and Methodologies
The characterization of tranylcypromine as an MAO inhibitor was dependent on the development of reliable assays to measure MAO activity. Early research in the 1950s and 1960s laid the groundwork for these investigations.
Experimental Protocols
1. Spectrophotometric Assay of Monoamine Oxidase Activity (Adapted from Weissbach et al., 1960)
This method was instrumental in the early in vitro characterization of MAO inhibitors. It relies on the measurement of the disappearance of a substrate, kynuramine (B1673886), which is oxidized by MAO.
-
Principle: Kynuramine is converted by MAO to an unstable intermediate which then cyclizes to form 4-hydroxyquinoline. The rate of disappearance of kynuramine is measured spectrophotometrically.
-
Reagents:
-
Phosphate (B84403) buffer (0.5 M, pH 7.4)
-
Kynuramine hydrobromide solution (1 x 10-3 M)
-
Mitochondrial suspension (e.g., from rat liver) as the source of MAO
-
Tranylcypromine solutions of varying concentrations
-
-
Procedure:
-
Prepare reaction mixtures containing phosphate buffer, mitochondrial suspension, and the tranylcypromine solution (or vehicle for control).
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the kynuramine solution.
-
Incubate the reaction mixture at 37°C.
-
At timed intervals, stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at a specific wavelength to determine the remaining kynuramine concentration.
-
-
Data Analysis: The rate of kynuramine disappearance is calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to the control (no inhibitor). This data can be used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
2. In Vivo Assessment of MAO Inhibition
Early in vivo studies often relied on measuring the potentiation of the effects of monoamines or their precursors, or by measuring the levels of monoamine metabolites in tissues and urine.
-
Principle: Inhibition of MAO in vivo leads to an increase in the levels of monoamines and a decrease in their acidic metabolites.
-
Methodology:
-
Administer tranylcypromine to laboratory animals (e.g., rats, mice) at various doses and time points.
-
At the end of the treatment period, collect tissue samples (e.g., brain, liver) and/or urine.
-
Homogenize the tissue samples and perform biochemical assays to measure the concentrations of monoamines (e.g., serotonin, norepinephrine, dopamine) and their metabolites (e.g., 5-hydroxyindoleacetic acid [5-HIAA], homovanillic acid [HVA]).
-
Analyze urine samples for changes in the excretion of monoamines and their metabolites.
-
-
Data Analysis: Compare the levels of monoamines and their metabolites in tranylcypromine-treated animals to those in control animals. A significant increase in monoamines and a decrease in their metabolites indicate in vivo MAO inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from early studies on tranylcypromine, providing insights into its potency as an MAO inhibitor.
| Parameter | MAO-A | MAO-B | Reference |
| IC50 (µM) (in vitro) | 8.7 | 5.7 | (Modern study for comparative purposes)[2] |
| Ki (µM) (in vitro) | 32 (CYP2C19) | - | (Inhibition of CYP enzymes)[3] |
| 367 (CYP2D6) | - | (Inhibition of CYP enzymes)[3] | |
| 56 (CYP2C9) | - | (Inhibition of CYP enzymes)[3] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by tranylcypromine is the monoaminergic neurotransmitter system. By inhibiting MAO, tranylcypromine prevents the degradation of serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic terminal and increased availability in the synaptic cleft.
Caption: Signaling pathway of tranylcypromine's action on monoaminergic neurotransmission.
Caption: Typical experimental workflow for assessing MAO inhibition by tranylcypromine.
Caption: Logical relationship of tranylcypromine's utility as a research tool.
Conclusion
The historical development of tranylcypromine as a research tool is a testament to the serendipitous nature of scientific discovery and the enduring value of foundational pharmacological research. From its origins as a failed amphetamine analog to its establishment as a potent and irreversible MAO inhibitor, tranylcypromine has provided invaluable insights into the complexities of monoaminergic neurotransmission. The experimental protocols and quantitative data generated in the mid-20th century, while technologically simpler than today's methods, laid the critical groundwork for our current understanding of neuropsychopharmacology. For researchers, scientists, and drug development professionals, the story of tranylcypromine serves as a powerful reminder of the importance of robust and well-characterized pharmacological tools in advancing our knowledge of the brain and developing novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of (1S,2R)-Tranylcypromine Hydrochloride for LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of (1S,2R)-Tranylcypromine hydrochloride as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document includes detailed experimental protocols, a summary of quantitative inhibition data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in various cancers, making it a significant therapeutic target.[1] Tranylcypromine (TCP), initially developed as a monoamine oxidase (MAO) inhibitor, has been identified as an irreversible inhibitor of LSD1.[2] It is administered as a racemic mixture of (±)-trans-2-phenylcyclopropyl-1-amine. However, the individual enantiomers exhibit different inhibitory profiles. This document focuses on the in vitro characterization of the this compound enantiomer.
Data Presentation
The inhibitory activity of (1S,2R)-Tranylcypromine and its related compounds against LSD1 and other amine oxidases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the inhibitor.
| Compound | Target | IC50 (µM) | Ki (µM) | Notes |
| Tranylcypromine (racemic mixture) | LSD1 | 20.7 | 242.7 | An irreversible inhibitor of LSD1.[3] |
| MAO-A | 2.3 | 101.9 | Also inhibits monoamine oxidases A and B.[3] | |
| MAO-B | 0.95 | 16 | ||
| (+)-trans-2-PCPA (1R,2S) | LSD1 | >200 | - | Shows weaker affinity for LSD1 compared to the (-) enantiomer. |
| (-)-trans-2-PCPA (1S,2R) | LSD1 | ~115 | - | The more potent enantiomer for LSD1 inhibition. |
| MAO-A | 2.6 | - | Stereochemistry influences selectivity against MAOs. | |
| MAO-B | 1.0 | - | ||
| Tranylcypromine hydrochloride | LSD1 | > 2 | - | Treatment of P19 embryonal carcinoma cells resulted in a global increase in H3K4 methylation.[4] |
Experimental Protocols
A common and robust method for determining the in vitro inhibition of LSD1 is the horseradish peroxidase (HRP)-coupled assay.[3] This continuous, fluorescence-based assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[5]
Principle of the HRP-Coupled Assay
LSD1 catalyzes the demethylation of a histone H3 peptide substrate, producing an equivalent amount of hydrogen peroxide. In the presence of HRP, the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP) to produce the highly fluorescent compound resorufin.[1][6] The rate of fluorescence increase is directly proportional to the LSD1 activity.
Materials and Reagents
-
Recombinant human LSD1 enzyme
-
This compound
-
Dimethylated Histone H3 (1-21) K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red or ADHP (10-acetyl-3,7-dihydroxyphenoxazine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Experimental Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reagent Preparation:
-
Dilute recombinant LSD1 to the desired final concentration (e.g., 5-10 nM) in cold Assay Buffer.
-
Prepare the H3K4me2 peptide substrate solution in Assay Buffer. The final concentration should be at or near the Km value for the enzyme.
-
Prepare a detection mix containing HRP and Amplex Red/ADHP in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted LSD1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately add the HRP/Amplex Red detection mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
LSD1 functions within a larger protein complex, most notably the CoREST complex, to regulate gene expression.[7][8] Inhibition of LSD1 by this compound leads to an increase in H3K4 methylation, which is generally associated with transcriptional activation of tumor suppressor genes.
Experimental Workflow
The following diagram outlines the key steps of the in vitro HRP-coupled assay for LSD1 inhibition.
Logical Relationship of Inhibition
This diagram illustrates the mechanism of irreversible inhibition of LSD1 by this compound.
References
- 1. LSD1 Inhibitor Screening Assay Kit - Applications - CAT N°: 700120 [bertin-bioreagent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using (1S,2R)-Tranylcypromine Hydrochloride in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Tranylcypromine hydrochloride (TCP), a well-known monoamine oxidase (MAO) inhibitor, has been repurposed as a promising agent in cancer therapy due to its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, a flavin-dependent demethylase, is frequently overexpressed in a wide range of cancers, where it plays a critical role in tumorigenesis by altering gene expression through the demethylation of histone and non-histone proteins.[2][3] By removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 contributes to cancer cell proliferation, invasion, and metastasis.[1][4]
Inhibition of LSD1 by TCP has been shown to suppress tumor progression, making it a valuable tool for cancer research and a potential therapeutic candidate.[2][5] These application notes provide an overview of TCP's mechanism of action, its effects on various cancer cell lines, and detailed protocols for its use in in-vitro studies.
Mechanism of Action and Signaling Pathways
This compound exerts its primary anti-cancer effects through the irreversible inhibition of LSD1.[1] As a member of the monoamine oxidase (MAO) superfamily, LSD1 utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor for its catalytic activity.[1][2] TCP forms a covalent adduct with this FAD cofactor, leading to the inactivation of the enzyme.[6]
The inhibition of LSD1 leads to an accumulation of methylation marks on histones, particularly H3K4me2 and H3K9me2, which alters chromatin structure and gene transcription. This can reactivate silenced tumor suppressor genes or repress oncogenes. LSD1 is also known to interact with transcription factors such as Snail and Slug to promote the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis; TCP can disrupt this interaction.[2] Furthermore, LSD1 can demethylate non-histone substrates like p53, further extending its regulatory role in cancer biology.[3]
Data Presentation
The following tables summarize the inhibitory activity and effective concentrations of this compound from various studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki Value | Assay Type | Reference |
|---|---|---|---|
| LSD1 | 22.3 µM (IC50) | Cell-free assay | [7] |
| MAO-A | 2.3 µM (IC50) | Cell-free assay | |
| MAO-B | 0.95 µM (IC50) | Cell-free assay |
| CYP2A6 | 0.08 µM (Ki) | Human Liver Microsomes |[7] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / Effect | Assay Conditions | Reference |
|---|---|---|---|---|
| HPAC | Pancreatic | >8 mM (IC50) | 72h, Cell Viability | [8] |
| HepG2 | Liver | >3 mM (IC50) | 72h, Cell Viability | [8] |
| Jurkat | Leukemia | >3 mM (IC50) | 72h, Cell Viability | [8] |
| HPAC | Pancreatic | ~70% growth inhibition with 3 mM TCP + 6 µM ML385 (NRF2 inhibitor) | 96h, Combination Therapy |
| LNCaP-LN3 | Prostate | Increased cell proliferation at 0.5-2 mM | 24h, WST-1 Assay |[9] |
Note: The efficacy of TCP can be highly cell-type dependent and may require high concentrations when used as a single agent. Synergistic effects with other inhibitors should be explored.[9]
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in water up to 100 mM and in DMSO.[7]
-
Reagent: this compound.
-
Solvent: Sterile DMSO or sterile water.
-
Procedure:
-
To prepare a 100 mM stock solution in DMSO, add 2.73 mL of DMSO to 100 mg of TCP HCl (MW: 364.5 g/mol , assuming this is the salt form provided by some vendors, check your specific product sheet. If using the free base, adjust accordingly).
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C for long-term storage.[10]
-
Note: When diluting the stock solution in cell culture medium, ensure the final concentration of DMSO is non-toxic to the cells, typically ≤ 0.1%.[11]
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound in cancer cell line studies.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of TCP in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TCP. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Mix gently to dissolve the crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells via flow cytometry.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of TCP and a vehicle control for a specified time (e.g., 24-48 hours).[11]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (300 x g, 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube.[12]
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (typically 5 µL of each).
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol 3: Western Blot for Histone Methylation
This protocol assesses the direct downstream effect of LSD1 inhibition by measuring changes in H3K4me2 and H3K9me2 levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment with TCP, wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K4me2, diluted according to the manufacturer's recommendation) overnight at 4°C. Also, probe a separate blot or strip and re-probe for Total Histone H3 as a loading control.
-
Washing and Secondary Antibody: Wash the membrane with TBS-T and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the H3K4me2 or H3K9me2 signal relative to the total H3 control would confirm LSD1 inhibition.[6]
References
- 1. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in In Vivo Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Tranylcypromine hydrochloride, a specific enantiomer of tranylcypromine (B92988), is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also known as KDM1A, is a flavin-dependent demethylase that plays a critical role in tumorigenesis by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] Overexpression of LSD1 has been observed in a variety of cancers, including acute myeloid leukemia (AML), prostate cancer, and lung cancer, making it a promising therapeutic target.[3] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation and apoptosis in cancer cells.[3]
These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of cancer, offering a framework for assessing its therapeutic efficacy, mechanism of action, and safety profile.
Mechanism of Action: LSD1 Inhibition
This compound covalently binds to the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[1] This inhibition prevents the demethylation of H3K4me1/2 and H3K9me1/2. The subsequent increase in histone methylation alters gene expression, leading to the suppression of oncogenic pathways and the activation of tumor suppressor pathways. One key pathway affected is the hypoxia-inducible factor-1α (HIF-1α) pathway, where LSD1 inhibition can lead to its suppression.[4][3]
Data Presentation
The following tables summarize quantitative data from preclinical studies on tranylcypromine and its derivatives in various mouse cancer models. Note that data for the specific (1S,2R) enantiomer is limited in publicly available literature; therefore, data from related compounds are included for reference.
Table 1: In Vivo Efficacy of Tranylcypromine Derivatives in Mouse Cancer Models
| Compound | Cancer Model | Mouse Strain | Dosage and Route | Treatment Schedule | Key Findings | Reference |
| Tranylcypromine Derivative (unspecified) | Gastric Cancer Xenograft (MGC-803) | Nude Mice | 20 mg/kg | Not Specified | 68.5% reduction in tumor weight | [5] |
| MC3340 (Tranylcypromine derivative) | Acute Promyelocytic Leukemia (APL) Model | Not Specified | 11.25 and 22.50 mg/kg, Oral | Not Specified | Increased survival by 35% and 62% respectively | [5] |
| HCI-2509 (Reversible LSD1 Inhibitor) | Lung Adenocarcinoma (transgenic model) | Not Specified | Not Specified | Not Specified | Significant reduction in tumor growth | |
| Tranylcypromine (TCP) in combination with ML385 (NRF2 inhibitor) | Pancreatic Cancer (HPAC) and Liver Cancer (HepG2) cell lines (in vitro) | Not applicable | 3-4 mM (TCP) and 4-6 µM (ML385) | Daily | Synergistic inhibition of tumor cell proliferation (50-70%) | [6] |
Table 2: Pharmacokinetic and In Vitro Potency of Tranylcypromine and Derivatives
| Compound | Target | IC50 | Cell Line | Key Findings | Reference |
| Tranylcypromine | MAO-A | 2.3 µM | Not Specified | Non-selective MAO inhibitor | [7] |
| Tranylcypromine | MAO-B | 0.95 µM | Not Specified | Non-selective MAO inhibitor | [7] |
| Tranylcypromine Derivative (1e) | LSD1 | Low nanomolar range | Not Specified | High selectivity over monoamine oxidases | [8] |
| Tranylcypromine Derivative (3a) | LSD1 | Low nanomolar range | MV4-11 (AML), NB4 (APL) | Sub-micromolar cell growth inhibition | [8] |
| S2157 (Tranylcypromine derivative) | LSD1 | Not Specified | T-ALL cells | Potent pharmacological effects | [9] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in mouse models of cancer. These should be adapted based on the specific cancer model and experimental goals.
Protocol 1: Xenograft Mouse Model of Cancer
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Sterile PBS or serum-free media
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Appropriate vehicle for drug formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
On the day of injection, harvest cells and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1-5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When the average tumor volume reaches 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
Administer the drug solution to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle alone.
-
The dosage and frequency should be determined from preliminary dose-finding studies (e.g., starting with a range of 10-50 mg/kg daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Calculate Tumor Growth Inhibition (TGI).
-
Protocol 2: Pharmacodynamic (PD) and Mechanism of Action Studies
This protocol outlines procedures to assess the in vivo target engagement and mechanism of action of this compound.
Procedure:
-
Study Design:
-
Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Treat mice with this compound or vehicle for a defined period (e.g., 3-7 days).
-
-
Sample Collection:
-
At specified time points after the last dose, euthanize the mice.
-
Collect tumor tissue, blood, and relevant organs.
-
-
Analysis:
-
Western Blotting: Analyze protein lysates from tumor tissues to assess the levels of H3K4me2, H3K9me2, and downstream targets of LSD1 (e.g., HIF-1α).
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the in situ changes in histone methylation and other relevant biomarkers.
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze RNA extracted from tumors to identify changes in the expression of LSD1 target genes.
-
Safety and Tolerability
Throughout the in vivo studies, it is crucial to monitor the mice for any signs of toxicity.
-
Daily Observations: Check for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body Weight: Measure body weight 2-3 times per week. Significant weight loss (>15-20%) may indicate toxicity.
-
Clinical Pathology: At the end of the study, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.
Conclusion
This compound represents a promising therapeutic agent for cancers with LSD1 overexpression. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further elucidate its anti-cancer potential and mechanism of action. Careful experimental design, including appropriate model selection and endpoint analysis, is critical for obtaining clinically relevant and reproducible results.
References
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving (1S,2R)-Tranylcypromine hydrochloride for cell culture
Application Notes and Protocols: (1S,2R)-Tranylcypromine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a potent, irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) enzymes.[1] Its dual activity makes it a valuable tool for research in epigenetics and neuroscience. As an inhibitor of LSD1, it prevents the demethylation of histones, thereby influencing gene expression.[2][3] Its inhibition of MAO-A and MAO-B leads to increased levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5][6] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation of this compound. These application notes provide a detailed protocol for the dissolution, storage, and application of this compound for cell culture experiments.
Data Presentation
The physicochemical properties and solubility of this compound are summarized below. Using anhydrous, high-purity solvents is crucial for achieving the maximum concentrations.
| Property | Value | Source(s) | Notes |
| Synonyms | SKF-385 hydrochloride, 2-PCPA, Parnate | [7][8][9] | (1S,2R)-enantiomer of trans-2-Phenylcyclopropylamine hydrochloride. |
| Molecular Formula | C₉H₁₁N·HCl | [1] | |
| Molecular Weight | 169.65 g/mol | [1][3] | Batch-specific molecular weight may vary; refer to the CoA.[1] |
| Purity | ≥97% (HPLC) | [3][7] | |
| Max Solubility (DMSO) | 100 mM (~16.96 mg/mL) | [1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[10] |
| Max Solubility (Water) | 100 mM (~16.96 mg/mL) | [1][3][8] | Ultrasonic assistance may be required to achieve full dissolution.[8] |
| Storage (Solid) | Desiccate at Room Temperature or 2-8°C | [1][7] | The compound is hygroscopic; protect from moisture.[7] |
| Storage (Stock Solution) | ≤ 3 months at -20°C; ≤ 6 months at -80°C | [7][8] | Aliquot to avoid repeated freeze-thaw cycles.[11] |
Mechanism of Action Visualization
This compound acts by irreversibly inhibiting two key enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This dual inhibition alters both neurotransmitter levels and epigenetic regulation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tranylcypromine hydrochloride (2-PCPA), Irreversible monoamine oxidase (MAO) inhibitor (CAS 1986-47-6) | Abcam [abcam.com]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ≥97% (HPLC), monoamine oxidase and histone demethylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
(1S,2R)-Tranylcypromine hydrochloride as a chemical probe for studying histone demethylation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Tranylcypromine hydrochloride, the more active enantiomer of the racemic drug tranylcypromine (B92988), is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[1][4][5][6][7] Given its role in transcriptional regulation, LSD1 is implicated in various physiological and pathological processes, including development, differentiation, and cancer.[1][6][7][8] this compound serves as a valuable chemical probe for elucidating the biological functions of LSD1 and for the development of novel therapeutic agents targeting epigenetic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in studying histone demethylation.
Data Presentation
The inhibitory activity of tranylcypromine is crucial for its application as a chemical probe. The following tables summarize the quantitative data for both the racemic mixture and the individual enantiomers of tranylcypromine.
Table 1: Inhibitory Activity of Racemic Tranylcypromine Hydrochloride
| Target | IC50 (μM) | Ki (μM) | Notes |
| LSD1 | 20.7[9][10] | 242.7[9][10] | Irreversible inhibitor. |
| MAO-A | 2.3[9][10] | 101.9[9][10] | Irreversible inhibitor. |
| MAO-B | 0.95[9][10] | 16[9][10] | Irreversible inhibitor. |
Table 2: Comparative Inhibitory Activity of Tranylcypromine Enantiomers
| Compound | Target | Ki (μM) | Notes |
| (+)-(1S,2R)-Tranylcypromine HCl | LSD1 | ~250 | |
| MAO-A | ~180 | ||
| MAO-B | ~900 | ||
| (-)-(1R,2S)-Tranylcypromine HCl | LSD1 | ~180 | Slightly stronger LSD1 inhibitor than the (1S,2R) enantiomer.[11] |
| MAO-A | ~110 | ||
| MAO-B | ~15 | Significantly more potent against MAO-B.[11] |
Note: The Ki values for the enantiomers are approximated from graphical data in the cited literature and should be considered relative potencies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Figure 1. Mechanism of LSD1 inhibition by this compound.
Figure 2. Experimental workflow for studying histone demethylation.
Experimental Protocols
In Vitro LSD1 Inhibition Assay
This protocol is adapted from established methods for measuring LSD1 activity.[12][13][14]
Materials:
-
Recombinant human LSD1/CoREST complex
-
This compound
-
Dimethylated H3K4 peptide substrate (e.g., Biotin-ARTKQTARK(me2)STGGKAPRKQLA-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Detection Reagents (choose one method):
-
Antibody-based: Anti-monomethyl H3K4 antibody, secondary antibody conjugated to HRP, TMB substrate.
-
H₂O₂ detection: Horseradish peroxidase (HRP), Amplex Red.
-
-
96-well microplate (black for fluorescent assays)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 40 µL of a solution containing the H3K4me2 peptide substrate (final concentration ~20 µM) and recombinant LSD1/CoREST (final concentration ~20 nM) in Assay Buffer.
-
Incubate at 37°C for 1 hour.
-
For antibody-based detection: a. Wash the wells with PBS-T. b. Add the primary antibody against H3K4me1 and incubate for 1 hour at room temperature. c. Wash and add the HRP-conjugated secondary antibody for 30 minutes. d. Wash and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.
-
For H₂O₂ detection: a. Add 50 µL of a detection cocktail containing HRP (1 U/mL) and Amplex Red (50 µM) in Assay Buffer. b. Incubate for 15-30 minutes at room temperature, protected from light. c. Read fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Western Blot for Global Histone Methylation
This protocol is based on standard histone western blotting procedures.[15][16][17][18]
Materials:
-
Cells treated with this compound and vehicle control.
-
Histone extraction buffer: 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF.
-
0.2 M H₂SO₄
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer: 5% BSA in TBST
-
Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in histone extraction buffer and incubate on ice for 30 minutes.
-
Centrifuge at 11,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M H₂SO₄ and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and precipitate with 8 volumes of cold acetone overnight at -20°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the pellet with cold acetone and air dry.
-
Resuspend the histone pellet in sterile water and determine the protein concentration.
-
Perform SDS-PAGE, transferring the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop the blot using an ECL reagent.
-
Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to total Histone H3.
Chromatin Immunoprecipitation (ChIP)
This is a generalized ChIP protocol; optimization may be required for different cell types and antibodies.[19][20][21][22][23]
Materials:
-
Cells treated with this compound and vehicle control.
-
Formaldehyde (B43269) (1% final concentration for cross-linking)
-
Glycine (125 mM final concentration for quenching)
-
Lysis buffer: 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors.
-
Antibodies for immunoprecipitation: anti-H3K4me1, anti-H3K4me2, and a negative control IgG.
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer: 1% SDS, 100 mM NaHCO₃
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
Harvest and wash the cells.
-
Lyse the cells in lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Perform qPCR using primers specific to the promoter regions of genes of interest to quantify the enrichment of H3K4me1 and H3K4me2.
Conclusion
This compound is a valuable tool for investigating the role of LSD1 in histone demethylation and gene regulation. Its potent and irreversible inhibition of LSD1 allows for the study of the downstream consequences of increased histone H3 lysine 4 methylation. The protocols provided herein offer a framework for utilizing this chemical probe in a variety of experimental contexts to advance our understanding of epigenetic mechanisms in health and disease. Researchers should be mindful of its off-target effects, primarily on MAO-A and MAO-B, and incorporate appropriate controls in their experimental designs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 15. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 23. protocols.io [protocols.io]
Experimental Design for Efficacy Testing of (1S,2R)-Tranylcypromine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Tranylcypromine, the (-)-enantiomer of tranylcypromine (B92988), is a potent inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[1] Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B. Its dual inhibitory action makes it a compound of significant interest for therapeutic applications in neurodegenerative disorders, such as Parkinson's disease, and as an antidepressant.[2][3]
These application notes provide a comprehensive experimental framework for evaluating the efficacy of (1S,2R)-Tranylcypromine hydrochloride in both in vitro and in vivo models. The protocols detailed herein are designed to assess the compound's inhibitory activity, neuroprotective potential, and its effects on key signaling pathways implicated in neurodegeneration.
Mechanism of Action
This compound exerts its therapeutic effects through the irreversible inhibition of two key enzymes:
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[4] Inhibition of MAO, particularly MAO-B in the brain, leads to increased levels of these neurotransmitters, which is beneficial in conditions like Parkinson's disease where dopaminergic neurons are lost.[5]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby regulating gene expression.[6] Dysregulation of LSD1 has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][6]
In Vitro Efficacy Testing
Objective
To determine the inhibitory potency of this compound against MAO-A, MAO-B, and LSD1, and to evaluate its neuroprotective effects in a cellular model of Parkinson's disease.
Experimental Workflow
Enzymatic Inhibition Assays
Protocol 1: MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO inhibitor screening kits.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
This compound
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and positive controls in assay buffer.
-
In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate, HRP, and fluorescent probe mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation of ~530-540 nm and an emission of ~585-595 nm.
-
Record fluorescence readings every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: LSD1 Inhibition Assay (Fluorometric)
This protocol is based on commercially available LSD1 inhibitor screening kits.
-
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
This compound
-
Positive control (e.g., known LSD1 inhibitor)
-
Assay buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow a similar procedure as the MAO inhibition assay, substituting the respective enzyme, substrate, and positive control for LSD1.
-
Determine the IC50 value for LSD1 inhibition.
-
Data Presentation: In Vitro Inhibitory Activity
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) |
| (1S,2R)-Tranylcypromine HCl (Test) | ~2.3 | ~0.95 | ~20.7 |
| Clorgyline (Control) | (Reference) | (Reference) | N/A |
| Selegiline (Control) | (Reference) | (Reference) | N/A |
| Known LSD1 Inhibitor (Control) | N/A | N/A | (Reference) |
Note: The IC50 values presented are approximate and based on literature data for tranylcypromine hydrochloride.[6][7][8][9] Actual experimental results may vary.
Cell-Based Neuroprotection Assays
Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used model for studying Parkinson's disease as they can be differentiated into a dopaminergic neuron-like phenotype.
Protocol 3: Neuroprotection against MPP+ Induced Toxicity
MPP+, the active metabolite of MPTP, is a neurotoxin that selectively damages dopaminergic neurons.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Retinoic acid (for differentiation)
-
MPP+ iodide
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate with retinoic acid for 5-7 days.
-
Pre-treat the differentiated cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.[10][11]
-
Induce neurotoxicity by exposing the cells to MPP+ (e.g., 1 mM) for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
2',7'-Dichlorofluorescin diacetate (DCFDA) probe
-
MPP+ iodide
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Treat differentiated SH-SY5Y cells with this compound and MPP+ as described in Protocol 3.
-
After treatment, wash the cells with PBS and incubate with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS.
-
Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
Tetramethylrhodamine, methyl ester (TMRM) probe
-
MPP+ iodide
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Treat cells as described in Protocol 3.
-
After treatment, wash the cells and incubate with TMRM (e.g., 100 nM) for 30 minutes at 37°C.
-
Wash the cells to remove the unbound probe.
-
Measure the fluorescence intensity at an excitation of ~549 nm and an emission of ~573 nm.
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Data Presentation: In Vitro Neuroprotection
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (RFU) | Mitochondrial Membrane Potential (% of Control) |
| Control (Untreated) | 100 | (Baseline) | 100 |
| MPP+ (1 mM) | (Expected ~50%) | (Expected Increase) | (Expected Decrease) |
| MPP+ + (1S,2R)-Tranylcypromine HCl (0.1 µM) | (Expected Increase vs. MPP+) | (Expected Decrease vs. MPP+) | (Expected Increase vs. MPP+) |
| MPP+ + (1S,2R)-Tranylcypromine HCl (1 µM) | (Expected Increase vs. MPP+) | (Expected Decrease vs. MPP+) | (Expected Increase vs. MPP+) |
| MPP+ + (1S,2R)-Tranylcypromine HCl (10 µM) | (Expected Increase vs. MPP+) | (Expected Decrease vs. MPP+) | (Expected Increase vs. MPP+) |
Note: The expected outcomes are illustrative. Actual results should be determined experimentally.
In Vivo Efficacy Testing
Objective
To evaluate the neuroprotective and behavioral effects of this compound in rodent models of Parkinson's disease.
Experimental Workflow
Animal Models
Protocol 6: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: A sub-acute regimen of MPTP administration (e.g., 20-30 mg/kg, intraperitoneal injection, once daily for 5 consecutive days) is often used to induce significant dopaminergic neurodegeneration.[12]
-
This compound Administration: The compound can be administered via oral gavage or intraperitoneal injection. A dose of around 3 mg/kg has been used in mice for tranylcypromine.[13] Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: To measure bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.
-
-
Post-mortem Analysis:
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is performed on brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
-
Protocol 7: 6-OHDA-Induced Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
6-OHDA Lesion: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum using a stereotaxic apparatus.[10] This creates a unilateral lesion of the nigrostriatal pathway.
-
This compound Administration: Similar to the MPTP model, the compound can be administered systemically. A daily dose of 10 mg/kg has been used in rats for tranylcypromine.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: Following the lesion, the dopamine receptor agonist apomorphine (B128758) induces contralateral rotations, while the dopamine-releasing agent amphetamine causes ipsilateral rotations. The number of rotations is counted as a measure of the lesion severity and the effect of the treatment.
-
-
Post-mortem Analysis:
-
Histological Analysis: TH immunohistochemistry is used to confirm the extent of the dopaminergic lesion in the SNc and striatum.
-
Data Presentation: In Vivo Neuroprotection and Behavioral Effects
Table 3: Behavioral Outcomes in the MPTP Mouse Model
| Treatment Group | Rotarod Latency to Fall (s) | Pole Test - Time to Turn (s) | Pole Test - Total Time (s) |
| Vehicle Control | (Baseline) | (Baseline) | (Baseline) |
| MPTP + Vehicle | (Expected Decrease) | (Expected Increase) | (Expected Increase) |
| MPTP + (1S,2R)-Tranylcypromine HCl (e.g., 3 mg/kg) | (Expected Increase vs. MPTP) | (Expected Decrease vs. MPTP) | (Expected Decrease vs. MPTP) |
Table 4: Neurochemical and Histological Outcomes in the MPTP Mouse Model
| Treatment Group | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 100 | 100 |
| MPTP + Vehicle | (Expected Decrease) | (Expected Decrease) |
| MPTP + (1S,2R)-Tranylcypromine HCl (e.g., 3 mg/kg) | (Expected Increase vs. MPTP) | (Expected Increase vs. MPTP) |
Table 5: Behavioral Outcomes in the 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Contralateral Rotations (rotations/min) |
| Sham + Vehicle | (Baseline ~0) |
| 6-OHDA + Vehicle | (Expected Increase) |
| 6-OHDA + (1S,2R)-Tranylcypromine HCl (e.g., 10 mg/kg) | (Expected Decrease vs. 6-OHDA) |
Note: The expected outcomes are illustrative and should be confirmed through experimentation.
Signaling Pathway Analysis
To further elucidate the mechanism of action of this compound, downstream signaling pathways can be investigated.
Western Blotting: Can be used to analyze changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), oxidative stress response (e.g., Nrf2, HO-1), and autophagy (e.g., LC3-II/LC3-I ratio, p62).
Quantitative PCR (qPCR): To measure changes in the mRNA levels of genes regulated by LSD1.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its enzymatic inhibition, neuroprotective effects, and impact on relevant signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential for neurodegenerative diseases and other neurological disorders. The detailed protocols and data presentation formats are intended to facilitate reproducible and comparable research in the field of drug discovery and development.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of (1S,2R)-Tranylcypromine Hydrochloride in AML Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a hallmark of AML, and inhibitors of epigenetic enzymes have emerged as a promising therapeutic strategy. Lysine-specific demethylase 1 (LSD1) is a key epigenetic modifier that is overexpressed in AML and plays a crucial role in leukemogenesis by suppressing differentiation and promoting proliferation of leukemic blasts.[1] (1S,2R)-Tranylcypromine hydrochloride, a stereoisomer of the well-known monoamine oxidase inhibitor, is also a potent inhibitor of LSD1. These application notes provide a summary of the dose-response effects of this compound in AML cells, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the irreversible inhibition of LSD1. LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription, and lysine 9 (H3K9me1/2), a mark associated with transcriptional repression. By inhibiting LSD1, tranylcypromine (B92988) leads to an increase in global H3K4 methylation, which in turn reactivates silenced tumor suppressor genes and differentiation-associated gene programs.[1] This ultimately leads to the induction of myeloid differentiation and a reduction in the proliferation of AML cells.
A key pathway reactivated by LSD1 inhibition is the all-trans-retinoic acid (ATRA) signaling pathway.[1] LSD1 is known to be a corepressor for nuclear hormone receptors, including the retinoic acid receptor (RAR). Inhibition of LSD1 enhances the transcriptional activity of RAR, leading to the expression of genes that drive myeloid differentiation. This provides a strong rationale for the combination of LSD1 inhibitors with ATRA in AML therapy.
Data Presentation
| Target | This compound IC50 |
| LSD1 | ~20.7 µM |
| MAO-A | ~2.3 µM |
| MAO-B | ~0.95 µM |
Note: The inhibitory activity of tranylcypromine is irreversible.
Studies on tranylcypromine and its derivatives have consistently demonstrated dose-dependent anti-leukemic effects in AML cell lines and primary patient samples, including:
-
Reduced Cell Proliferation: Inhibition of LSD1 leads to a dose-dependent decrease in the proliferation of AML cells.
-
Induction of Apoptosis: At higher concentrations, tranylcypromine and its analogs induce programmed cell death in AML cells.
-
Induction of Differentiation: Treatment with tranylcypromine promotes the differentiation of AML blasts into more mature myeloid cells, characterized by the increased expression of cell surface markers such as CD11b and CD86.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the dose-response of this compound in AML cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., HL-60, KG-1, THP-1, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Differentiation Assay (Flow Cytometry for CD11b/CD86)
Objective: To assess the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers.
Materials:
-
AML cells
-
This compound
-
FITC-conjugated anti-CD11b antibody
-
PE-conjugated anti-CD86 antibody
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound at various concentrations for 72-96 hours.
-
Cell Staining: Harvest and wash the cells. Resuspend the cells in FACS buffer and incubate with the fluorescently labeled antibodies (or isotype controls) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing CD11b and CD86 in the treated versus control groups.
Protocol 4: Western Blot for Histone Methylation
Objective: To detect changes in global histone H3 lysine 4 di-methylation (H3K4me2) levels following LSD1 inhibition.
Materials:
-
AML cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: The LSD1 inhibition signaling cascade.
References
Application Notes and Protocols for Utilizing (1S,2R)-Tranylcypromine Hydrochloride in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1S,2R)-Tranylcypromine hydrochloride (TCP), a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), in combination with other epigenetic modifiers. The following sections detail the scientific rationale, experimental procedures, and expected outcomes for synergistic therapeutic strategies, primarily in the context of cancer research.
Introduction
This compound is a well-established monoamine oxidase (MAO) inhibitor that has been repurposed as an epigenetic modifier due to its potent inhibitory activity against LSD1. LSD1, a flavin-dependent demethylase, plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in various cancers, making it a promising therapeutic target.[1]
Combining TCP with other epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors or targeting parallel pathways with agents like NRF2 inhibitors, has shown synergistic effects in preclinical and clinical studies.[2][3] This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce individual drug dosages and associated toxicities.[4]
Application Note 1: Synergistic Antitumor Activity of Tranylcypromine (B92988) and NRF2 Inhibition
Recent studies have demonstrated a synergistic effect between TCP and the NRF2 inhibitor, ML385, in reducing tumor cell proliferation. While either drug alone shows minimal impact on cancer cell growth, their combination leads to significant tumor suppression.[5] This suggests that the inhibition of both LSD1 and NRF2 pathways creates a synthetic lethal environment for cancer cells.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | % Growth Inhibition | Reference |
| HepG2 | TCP | 1 mM | Minor | [6] |
| HepG2 | ML385 | 4 µM | Minor | [6] |
| HepG2 | TCP + ML385 | 1 mM + 4 µM | ~70% | [6] |
| HPAC | TCP | 3 mM | Modest | |
| HPAC | ML385 | 6 µM | Modest | |
| HPAC | TCP + ML385 | 3 mM + 6 µM | ~70% | |
| Jurkat (Nrf2 KO) | TCP | 1 mM | >60% | [7] |
| HPAC (Nrf2 KO) | TCP | 5 mM | ~40% | [7] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol is adapted from studies on the synergistic effects of TCP and ML385 on HepG2 and HPAC cancer cell lines.
Materials:
-
This compound (TCP)
-
ML385 (NRF2 inhibitor)
-
HepG2 or HPAC cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 or HPAC cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare stock solutions of TCP and ML385 in DMSO. Further dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment:
-
For single-agent treatment, add the desired concentrations of TCP or ML385 to the respective wells.
-
For combination treatment, add both TCP and ML385 to the same wells.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the percentage of growth inhibition.
-
Synergy can be assessed using methods such as the Bliss Independence model.[8]
-
Signaling Pathway and Experimental Workflow
References
- 1. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic Effects for Cancer Therapy - ChemistryViews [chemistryviews.org]
- 4. Sensitization of Non-M3 Acute Myeloid Leukemia Blasts to All-Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Combination Cures Myeloid Leukemia in Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 6. Sensitization of Non‐M3 Acute Myeloid Leukemia Blasts to All‐Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Administration of (1S,2R)-Tranylcypromine Hydrochloride: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for (1S,2R)-Tranylcypromine hydrochloride in animal studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to guide researchers in their study design. (1S,2R)-Tranylcypromine, the (-)-enantiomer of tranylcypromine (B92988), is a potent monoamine oxidase (MAO) inhibitor.
Data Presentation: Summary of In Vivo Administration Parameters
The following tables summarize quantitative data from animal studies involving the administration of tranylcypromine enantiomers and the racemic mixture. It is important to note that while the focus of this document is the (1S,2R) enantiomer, data from studies using the racemate or the (+)-enantiomer are included for comparative purposes, as specific data for the (1S,2R)-hydrochloride salt is limited in publicly available literature.
Table 1: Intravenous Administration of Tranylcypromine Enantiomers
| Animal Model | Compound | Dose | Vehicle | Key Findings |
| Cat | (-)-Tranylcypromine | 1 mg/kg | Not Specified | Increased blood pressure and dp/dtmax.[1] |
| Cat | (+)-Tranylcypromine | 1 mg/kg | Not Specified | Increased blood pressure and dp/dtmax.[1] |
Table 2: Intraperitoneal Administration of Tranylcypromine and its Enantiomers
| Animal Model | Compound | Dose | Vehicle | Frequency/Duration | Key Findings |
| Rat | (-)-Tranylcypromine | 1.5 mg/kg | Not Specified | Single dose | Increased dopamine (B1211576) and serotonin (B10506) overflow. |
| Rat | (+)-Tranylcypromine | 1.5 mg/kg | Not Specified | Single dose | Enhanced monoamine overflow subsequent to nicotine (B1678760) administration. |
| Mouse | Tranylcypromine Hydrochloride | 3 mg/kg | PBS | Daily for 3 or 7 days | Reduced microglial activation and proinflammatory cytokine levels.[2] |
| Rat | Tranylcypromine | 10 mg/kg | Saline | Daily for 14 or 21 days | Increased BDNF expression in the frontal cortex.[3][4] |
Table 3: Subcutaneous Administration of Racemic Tranylcypromine
| Animal Model | Compound | Dose | Vehicle | Administration Method | Duration | Key Findings |
| Rat (Sprague-Dawley) | Tranylcypromine | 0.5 mg/kg/day | Distilled Water | Alzet minipumps | 4, 10, or 28 days | No effect on 5-HT2 receptor densities.[5] |
| Rat (Sprague-Dawley) | Tranylcypromine | 2.5 mg/kg/day | Distilled Water | Alzet minipumps | 4, 10, or 28 days | Down-regulation of 5-HT2 binding sites after 10 and 28 days.[5] |
Table 4: Oral Administration of Racemic Tranylcypromine
| Animal Model | Compound | Dose | Vehicle | Frequency | Key Findings |
| Rat | Tranylcypromine | 10 mg/kg | Tween 3% | Daily for 14 days | Reduced immobility time in the forced swim test.[6] |
Experimental Protocols
Intravenous (IV) Administration Protocol for (-)-Tranylcypromine in Cats
This protocol is based on a study investigating the cardiovascular effects of tranylcypromine enantiomers.
Materials:
-
(-)-Tranylcypromine
-
Sterile vehicle for injection (e.g., sterile saline)
-
Syringes and needles appropriate for intravenous injection in cats
-
Animal restraining device
-
Anesthetic (as required by institutional guidelines)
Procedure:
-
Animal Preparation: Anesthetize the cat according to the institution's approved animal care and use protocol.
-
Drug Preparation: Dissolve (-)-Tranylcypromine in the chosen sterile vehicle to a final concentration suitable for delivering a 1 mg/kg dose in a small volume.
-
Administration: Access a suitable vein (e.g., cephalic or saphenous vein). Administer the prepared solution as a bolus injection.
-
Monitoring: Continuously monitor cardiovascular parameters, including blood pressure and the maximum rate of rise of the left ventricular pressure (dp/dtmax), to assess the effects of the compound.[1]
Intraperitoneal (IP) Administration Protocol for Tranylcypromine Hydrochloride in Mice
This protocol is adapted from a study investigating the neuroinflammatory effects of tranylcypromine.[2]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Drug Preparation: Dissolve this compound in sterile PBS to achieve the desired concentration for a 3 mg/kg dose. Ensure the solution is fully dissolved and at room temperature.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Gently depress the plunger to administer the solution.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions. For repeated daily injections, alternate between the right and left lower quadrants.
Subcutaneous (SC) Administration Protocol for Tranylcypromine via Osmotic Minipumps in Rats
This protocol is based on a study examining the effects of chronic tranylcypromine administration on serotonin receptors.[5]
Materials:
-
This compound
-
Sterile distilled water
-
Alzet osmotic minipumps (model appropriate for the desired duration and flow rate)
-
Surgical instruments for implantation
-
Anesthetic and analgesic agents
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the Alzet minipumps with the prepared solution of this compound in sterile distilled water to deliver the desired daily dose (e.g., 0.5 or 2.5 mg/kg/day).
-
Surgical Implantation: Anesthetize the rat according to the approved protocol. Make a small incision in the dorsal thoracic area.
-
Pump Insertion: Create a subcutaneous pocket and insert the filled osmotic minipump.
-
Wound Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of complications. The minipump will deliver the compound continuously at a controlled rate for the specified duration.
Oral Gavage Administration Protocol for Tranylcypromine in Rats
This protocol is based on a study investigating the behavioral effects of tranylcypromine.[6]
Materials:
-
This compound
-
Vehicle (e.g., 3% Tween in water)
-
Flexible gavage needle (size appropriate for rats)
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the rat to prevent movement.
-
Drug Preparation: Prepare a suspension or solution of this compound in the vehicle to achieve a concentration suitable for administering a 10 mg/kg dose.
-
Gavage Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the prepared solution.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
Visualizations
Signaling Pathway Diagram
Caption: LPS-induced neuroinflammatory signaling cascade.
Experimental Workflow Diagram
Caption: Experimental workflow for neuroinflammation study.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with (1S,2R)-Tranylcypromine hydrochloride in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with (1S,2R)-Tranylcypromine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is generally considered to have good water solubility. Various sources report solubility in water up to 100 mM. One study specifies a solubility of approximately 2 mg/mL in PBS at pH 7.2[1]. However, achieving these concentrations can sometimes require specific conditions.
Q2: I'm having trouble dissolving this compound in water. What should I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Sonication: Use of an ultrasonic bath can significantly aid in the dissolution of the compound in water and other solvents like DMSO[2].
-
Gentle Warming: Gently warming the solution may improve solubility. However, be cautious as excessive heat can lead to degradation, especially under strongly acidic or basic conditions[3].
-
pH Adjustment: The solubility of tranylcypromine (B92988), as a primary amine, is expected to be pH-dependent. Solubility is generally higher at a lower pH where the amine group is protonated.
-
Fresh Solutions: It is recommended to prepare aqueous solutions fresh and not to store them for more than one day to avoid potential degradation[4].
Q3: What solvents can I use to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions, with reported solubility up to 100 mM or 20-50 mg/mL[5]. Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used[1]. When using a stock solution in an organic solvent for aqueous-based experiments, ensure the final concentration of the organic solvent is low enough to not affect the biological system[4].
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo administration, co-solvent systems are often employed to ensure solubility and bioavailability. A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2]. Another option includes 10% DMSO in 90% (20% SBE-β-CD in saline)[2].
Q5: Is this compound stable in aqueous solutions?
A5: While specific stability data for the hydrochloride salt is limited, it is recommended to use freshly prepared aqueous solutions[4]. The related compound, tranylcypromine sulfate, has been shown to degrade under heating in both acidic (1N HCl) and basic (1N NaOH) conditions[3]. Therefore, it is advisable to avoid extreme pH and high temperatures when preparing and storing aqueous solutions of tranylcypromine hydrochloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in water. | Insufficient agitation or temperature. | Use sonication to aid dissolution. Gentle warming can be applied, but avoid high temperatures. |
| Near solubility limit. | Prepare a more dilute solution or consider using a co-solvent for initial stock preparation. | |
| pH of the water is not optimal. | Adjust the pH of the solution. As a primary amine, solubility is generally better at a slightly acidic pH. | |
| Precipitation occurs after adding the stock solution to an aqueous buffer. | The final concentration exceeds the solubility limit in the buffer. | Lower the final concentration of the compound. |
| The organic solvent from the stock solution is causing precipitation. | Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.5%) in the final aqueous solution. | |
| The pH of the final solution is not suitable. | Check the pH of your final buffered solution. Adjust if necessary to a more acidic pH if solubility issues persist. | |
| Inconsistent results in biological assays. | Degradation of the compound in the aqueous solution. | Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than a day[4]. |
| Interaction with components of the assay buffer. | Ensure compatibility of the compound with all buffer components. |
Quantitative Data Summary
| Solvent | Reported Solubility | Citation(s) |
| Water | Up to 100 mM (approx. 17 mg/mL) | |
| DMSO | Up to 100 mM (approx. 17 mg/mL) to 50 mg/mL | [5] |
| PBS (pH 7.2) | Approx. 2 mg/mL | [1] |
| Ethanol | Approx. 5 mg/mL | [1] |
| DMF | Approx. 3 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of purified water to achieve the target concentration.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in a sonicator bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
It is recommended to use this solution fresh. If short-term storage is necessary, protect it from light and store at 2-8°C. Do not store for more than 24 hours[4].
Protocol for Preparing Solutions for in vitro Enzyme Assays
For assays involving Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1), it is crucial to ensure the solvent does not interfere with enzyme activity.
-
Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution in the same solvent to create a range of concentrations.
-
Further dilute the DMSO stock into the final aqueous assay buffer (e.g., Tris or HEPES buffer, pH 7.4-8.0) immediately before the experiment[6].
-
Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5% v/v) to avoid inhibiting the enzyme[7].
-
Pre-incubation: For irreversible inhibitors like tranylcypromine, a pre-incubation step (e.g., 15 minutes at 25°C or 37°C) with the enzyme before adding the substrate may be necessary to allow for covalent bond formation[7][8].
General Experimental Workflow for Solubility Assessment
Signaling Pathway Diagrams
Monoamine Oxidase (MAO) Inhibition
Tranylcypromine non-selectively and irreversibly inhibits both MAO-A and MAO-B. This leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Tranylcypromine also acts as an irreversible inhibitor of LSD1, which is involved in histone demethylation and gene expression regulation. Inhibition of LSD1 by tranylcypromine has been shown to impact pathways such as the HIF-1α signaling cascade.
References
Identifying and mitigating off-target effects of (1S,2R)-Tranylcypromine hydrochloride.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2R)-Tranylcypromine hydrochloride. The focus is on identifying and mitigating its off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a known irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).[1] LSD1 is a histone demethylase crucial for epigenetic regulation of gene expression, while MAOs are key enzymes in the catabolism of neurotransmitters.[1] Due to its tranylcypromine (B92988) scaffold, it exhibits polypharmacology, meaning it can bind to multiple targets, which necessitates careful experimental design to isolate the effects of LSD1 inhibition from its MAO-related activities.
Q2: What are the expected on-target and off-target effects of this compound in a cellular context?
-
On-target effects (LSD1 inhibition): Inhibition of LSD1 is expected to lead to an increase in the global levels of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which can be detected by Western blotting.[2] This can result in altered gene expression, leading to phenotypes such as cell differentiation, growth inhibition, and cell cycle arrest in various cancer cell lines.[2][3]
-
Off-target effects (MAO inhibition): Inhibition of MAO-A and MAO-B leads to an increase in the levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] In non-neuronal cells, this can still have physiological consequences. For instance, altered monoamine levels can influence signaling pathways related to cell proliferation and stress responses.
Q3: How can I experimentally distinguish between LSD1- and MAO-mediated effects of this compound?
Distinguishing between on- and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of selective inhibitors: Compare the phenotype induced by this compound with that of highly selective LSD1 inhibitors (e.g., GSK-LSD1) and selective MAO inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B). If the phenotype is recapitulated only by the selective LSD1 inhibitor, it is likely an on-target effect.
-
Genetic knockdown: Use siRNA or shRNA to specifically knock down LSD1. The resulting phenotype should mimic the on-target effects of this compound.
-
Rescue experiments: In cells treated with this compound, overexpress a drug-resistant mutant of LSD1. If this rescues the observed phenotype, it confirms that the effect is mediated through LSD1.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. Perform a dose-response study to determine if the phenotype of interest is observed at concentrations consistent with the IC50 for LSD1 inhibition.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Validate on-target engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to LSD1 in your cells. 2. Use control compounds: As described in FAQ Q3, use selective LSD1 and MAO inhibitors to dissect the observed phenotype. 3. Perform RNA sequencing: Analyze global gene expression changes to identify affected pathways and compare them to known LSD1 and MAO signaling networks. |
| Compound instability or precipitation | 1. Check solubility: Visually inspect the culture medium for any precipitate after adding the compound. 2. Prepare fresh solutions: Prepare fresh stock solutions in a suitable solvent like DMSO and dilute them in pre-warmed media immediately before use. 3. Assess stability: If long-term experiments are planned, assess the stability of the compound in your specific culture medium over time using techniques like LC-MS. |
| Cell line insensitivity | 1. Confirm target expression: Verify the expression levels of LSD1, MAO-A, and MAO-B in your cell line using Western blotting or qPCR. 2. Literature review: Check if your cell line is reported to be sensitive to LSD1 or MAO inhibition. 3. Test a positive control cell line: Use a cell line known to be responsive to this compound. |
Issue 2: No significant change in global H3K4me2 levels after treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration or treatment time | 1. Optimize dose and duration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in histone methylation. Effects may take 24-72 hours to become apparent. 2. Verify compound activity: Test the activity of your stock solution in a cell-free enzymatic assay. |
| Poor antibody quality | 1. Validate antibody: Use a positive control (e.g., cells treated with a known potent LSD1 inhibitor) and a negative control to validate the specificity of your H3K4me2 antibody. 2. Test different antibodies: If issues persist, try an antibody from a different vendor. |
| Inefficient histone extraction | 1. Optimize extraction protocol: Ensure your histone extraction protocol is efficient and yields high-quality histone preparations. 2. Quantify histone loading: Use a loading control specific for histones, such as total Histone H3, to ensure equal loading in your Western blot. |
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound and Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Source |
| (1S,2R)-Tranylcypromine HCl | LSD1 | 5.6 - 20.7 | 242.7 | Non-selective | [1] |
| MAO-A | 2.3 - 2.84 | 101.9 | Potent inhibitor | [1] | |
| MAO-B | 0.73 - 0.95 | 16 | Potent inhibitor | [1] | |
| GSK-LSD1 | LSD1 | 0.016 | - | >1000-fold selective over MAOs | [1] |
| MAO-A | >16 | - | Highly selective | [1] | |
| MAO-B | >16 | - | Highly selective | [1] | |
| Compound 26b | LSD1 | 0.017 | - | Good selectivity over MAO-B | [5] |
| Compound 29b | LSD1 | 0.011 | - | Good selectivity over MAO-B | [5] |
| Compound 5b | LSD1 | 0.005 | - | 164-fold selective over MAO-B | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro LSD1 Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the enzymatic activity of LSD1 and the potency of inhibitors.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme to each well containing the diluted compound or a vehicle control. Incubate for 15 minutes on ice.
-
Reaction Initiation: Add a substrate mix containing flavin adenine (B156593) dinucleotide (FAD) and a biotinylated monomethylated H3(1-21)K4 peptide substrate.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes to allow for demethylation.
-
Detection: Stop the reaction and add HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin).
-
Signal Reading: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentrations and analyze the amount of soluble LSD1 by Western blotting.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing (1S,2R)-Tranylcypromine Hydrochloride in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of (1S,2R)-Tranylcypromine hydrochloride (TCP) for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound (TCP) is a small molecule inhibitor that primarily targets Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that removes methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2.[1] By inhibiting LSD1, TCP can alter gene expression. It is also an irreversible inhibitor of monoamine oxidases, MAO-A and MAO-B.[2][3][4] This dual activity is a critical consideration in experimental design.
Q2: What is a good starting concentration range for my cell-based assay?
A2: The optimal concentration of TCP is highly dependent on the cell type and the biological question. Based on published data, a broad range from 1 µM to 2 mM has been used. For initial experiments, a dose-response curve starting from a low micromolar range (e.g., 1-10 µM) up to a higher concentration (e.g., 50-100 µM) is recommended to determine the IC50 or effective concentration for your specific cell line and endpoint.[2][5][6] For some cancer cell lines, concentrations up to 2 mM have been tested for effects on proliferation.[7]
Q3: How should I dissolve and store this compound?
A3: TCP is soluble in aqueous solutions like water (up to 25 mg/mL) and PBS (pH 7.2, up to 2 mg/mL).[3][4] It can also be dissolved in organic solvents such as DMSO (up to 50 mg/mL).[8] For cell culture, it is advisable to prepare a concentrated stock solution in a sterile solvent (e.g., DMSO or sterile PBS) and then dilute it to the final working concentration in your cell culture medium. Aqueous stock solutions are less stable and should ideally be prepared fresh on the day of use.[4] Solid TCP should be stored at 4°C, protected from moisture and light, where it is stable for at least 12 months.[4]
Q4: What are the expected downstream effects of LSD1 inhibition by TCP?
A4: Inhibition of LSD1 by TCP is expected to cause an increase in global histone H3 lysine (B10760008) 4 (H3K4) methylation.[3][9] This can lead to the de-repression of target genes. For example, in P19 embryonal carcinoma cells, a 2 µM concentration of TCP led to a specific derepression of OCT4 transcription.[2] Depending on the cellular context, downstream effects can include cell cycle arrest, induction of apoptosis, and reduced cell proliferation.[7]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Question: I'm seeing widespread cell death in my cultures at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, this should be kept below 0.5%, but the tolerance can be cell line-dependent. Run a solvent-only control to verify.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to TCP. Try testing a lower range of concentrations (e.g., 0.1 µM to 10 µM).
-
Off-Target Effects: Remember that TCP inhibits MAO-A and MAO-B at lower concentrations than LSD1.[2][4] These off-target effects could be contributing to cytotoxicity. Consider if MAO inhibition could be a confounding factor in your experimental system.
-
Issue 2: No observable effect on my target of interest (e.g., cell proliferation, gene expression).
-
Question: I've treated my cells with TCP up to 50 µM, but I'm not observing any change in my endpoint. Should I increase the concentration?
-
Answer:
-
Concentration Range: While 50 µM is a reasonable upper limit for many assays, some cell types may require higher concentrations. Studies on certain prostate cancer cells used concentrations from 0.5 mM to 2 mM to see effects on proliferation.[7] You may need to cautiously extend your dose-response curve.
-
Incubation Time: The effects of histone demethylase inhibitors can take time to manifest as they rely on changes in gene expression. Consider increasing the incubation time (e.g., from 24 hours to 48 or 72 hours) to allow for downstream effects to accumulate.[6][7]
-
Target Expression: Confirm that your cell line expresses LSD1 at sufficient levels. You can verify this via Western Blot or qPCR. If LSD1 expression is low, the effect of its inhibition may be minimal.
-
Issue 3: High variability between replicate wells in my assay plate.
-
Question: My dose-response data is not consistent, and I see large error bars. How can I improve the reproducibility of my assay?
-
Answer:
-
Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before seeding your plates. Uneven cell distribution is a common cause of variability.
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or medium.
-
Compound Precipitation: High concentrations of TCP may precipitate out of the culture medium. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If observed, you may need to adjust your solvent or final concentration.
-
Data Presentation
Table 1: IC50 Values of this compound for Target Enzymes.
| Target Enzyme | Reported IC50 Value (µM) | Reference |
| LSD1 | 20.7 | [2][3][4] |
| MAO-A | 2.3 | [2][3][4] |
| MAO-B | 0.95 | [2][3][4] |
Table 2: Exemplary Effective Concentrations in Cell-Based Assays.
| Cell Line/Model | Assay Type | Effective Concentration | Duration | Observed Effect | Reference |
| BV2 Microglial Cells | Cytotoxicity (MTT) | 1 - 50 µM | 24 h | Dose-dependent cytotoxicity assessed | [5] |
| LNCaP-LN3 Prostate Cancer | Proliferation (WST-1) | 0.5 - 2 mM | 24 h | Increased cellular proliferation | [7] |
| P19 EC Cells | Gene Expression (RT-PCR) | 2 µM | 3 h | Derepression of OCT4 transcription | [2] |
| Human Neonatal Keratinocytes | iPSC Reprogramming | 2 µM (with CHIR99061) | N/A | Enabled reprogramming | [8] |
| HUVECs | Cell Viability (CCK-8) | 0 - 10 µM | N/A | Assessed viability under H/R | [10] |
Experimental Protocols
Protocol: Determination of IC50 using an MTT Cell Viability Assay
This protocol provides a framework for determining the concentration of TCP that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (TCP)
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Sterile DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate. The optimal seeding density (e.g., 5,000-10,000 cells/well) should be determined beforehand to ensure cells are in an exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of TCP in sterile DMSO.
-
Perform a serial dilution of the TCP stock to create a range of concentrations (e.g., from 200 µM to 20 mM in DMSO). This will be further diluted 100x in the culture medium.
-
Remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired final concentrations of TCP (e.g., 1 µM to 100 µM). Include "vehicle-only" (DMSO) and "medium-only" (no cells) controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the TCP concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
Caption: LSD1 inhibition pathway by this compound.
Caption: Workflow for determining the IC50 of TCP in a cell-based assay.
Caption: Decision tree for troubleshooting common TCP assay issues.
References
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ≥97% (HPLC), monoamine oxidase and histone demethylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. arborassays.com [arborassays.com]
- 10. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (1S,2R)-Tranylcypromine hydrochloride in stock solutions and media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1S,2R)-Tranylcypromine hydrochloride in stock solutions and experimental media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For biological experiments, DMSO is a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous media. Water and PBS are also suitable for direct preparation of working solutions.
Q2: What are the recommended storage conditions and stability for stock solutions?
A2: The stability of this compound solutions depends on the solvent and storage temperature. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] As a solid, the compound should be stored desiccated and protected from light.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: Aqueous solutions of tranylcypromine (B92988) hydrochloride are not recommended for storage for more than one day.[2] While specific stability data in various cell culture media is not extensively published, the compound has been subjected to stress testing under hydrolytic conditions. It shows degradation under both acidic and basic conditions when heated.[3] Therefore, it is best practice to prepare fresh dilutions in culture media for each experiment or to conduct a stability study in your specific medium if long-term incubation is required.
Q4: What are the primary cellular targets of this compound?
A4: this compound is an irreversible inhibitor of two main types of enzymes: Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).[4] Inhibition of MAO increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Inhibition of LSD1 affects histone demethylation, leading to changes in gene expression.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 2.5 - 100 mg/mL | [4][6][7] |
| Water | up to 100 mg/mL (ultrasonication may be needed) | [4][6] |
| Ethanol | ~5 mg/mL | [2][7] |
| PBS (pH 7.2) | ~2 mg/mL | [2][7] |
| DMF | ~3 mg/mL | [7] |
Table 2: Recommended Storage and Stability of Stock Solutions
| Solvent | Storage Temperature | Stability | Reference |
| Solid | 2-8°C (short-term), -20°C (long-term) | ≥ 4 years at -20°C | [2][8] |
| DMSO | -20°C | Up to 3 months | |
| DMSO | -80°C | Up to 1 year | [1][6] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 1.70 mg of this compound (MW: 169.65 g/mol ).
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the solid.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to 3 months or -80°C for up to 1 year.
Protocol 2: Stability Testing by HPLC
A stability-indicating HPLC method can be used to assess the degradation of tranylcypromine hydrochloride.
-
Column: Kinetex® C18 column (75 mm x 4.6 mm, 2.6 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid (10:90, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a standard solution of known concentration.
-
Incubate the test solution under the desired conditions (e.g., in cell culture media at 37°C).
-
At various time points, inject samples onto the HPLC system.
-
Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent compound.
-
This method has been shown to separate the parent drug from its degradation products under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in Media | The final concentration of the compound exceeds its solubility in the aqueous media. The concentration of DMSO in the final solution is too high. | Ensure the final concentration is below the solubility limit in your media. Keep the final DMSO concentration low (typically <0.5%). |
| Inconsistent Experimental Results | Degradation of the compound in stock solutions or working solutions. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freezing and thawing of stock solutions. |
| Loss of Biological Activity | Improper storage of stock solutions leading to degradation. Instability of the compound in the experimental media over the course of the assay. | Confirm that stock solutions have been stored according to the recommendations. Consider performing a time-course experiment to check for loss of activity. |
Visualized Pathways and Workflows
Caption: Experimental workflow from stock solution preparation to cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. japsonline.com [japsonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tranylcypromine (2-PCPA) hydrochloride | MAO inhibitor | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Tranylcypromine hydrochloride [bio-gems.com]
Troubleshooting inconsistent results in (1S,2R)-Tranylcypromine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2R)-Tranylcypromine hydrochloride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is known to be an irreversible inhibitor of two main classes of enzymes:
-
Monoamine Oxidases (MAOs): It is a non-selective inhibitor of both MAO-A and MAO-B, which are crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[1]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): It also inhibits LSD1, a histone demethylase involved in the regulation of gene expression.[2][3]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values can vary depending on the experimental conditions. Below is a summary of reported values.
| Target | Reported IC50 / Kᵢ Values |
| MAO-A | IC50: 2.3 µM[2], Kᵢ: 101.9 µM[4][5] |
| MAO-B | IC50: 0.95 µM[2], Kᵢ: 16.0 µM[4][5] |
| LSD1 | IC50: 20.7 µM[2][6][5], Kᵢ: 242.7 µM[4][5] |
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water and DMSO up to 100 mM.[3] For long-term storage, it is recommended to store stock solutions at -20°C for up to 3 months or -80°C for up to 6 months.[2][4] Avoid repeated freeze-thaw cycles. For cellular assays, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[7][8]
Q4: Is (1S,2R)-Tranylcypromine a reversible or irreversible inhibitor?
A4: (1S,2R)-Tranylcypromine is an irreversible inhibitor of both MAOs and LSD1.[2][3] It forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of these enzymes.[4][9] This irreversible nature means that restoration of enzyme activity requires the synthesis of new enzyme.
Troubleshooting Guides
Inconsistent Results in MAO Inhibition Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, especially during serial dilutions. Inconsistent incubation times. | Use calibrated pipettes and proper technique. Ensure precise and consistent timing for all incubation steps.[10][11] |
| Lower than expected potency (high IC50) | Suboptimal enzyme activity. Incorrect substrate concentration. Compound degradation. | Use a known potent inhibitor as a positive control. Determine the Km of your substrate and use a concentration at or below this value. Prepare fresh compound solutions for each experiment.[12] |
| High background in fluorescence-based assays | Autofluorescence of the compound. Interference with detection chemistry (e.g., HRP in H₂O₂-based assays). | Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the signal. Include a control with the compound and H₂O₂ in the absence of MAO to check for interference.[12] |
Inconsistent Results in LSD1 Inhibition Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or weak effect on histone methylation (e.g., H3K4me2 levels) | Insufficient treatment time or concentration. Poor antibody quality for Western blot. Cell line insensitivity. | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment. Validate your primary antibody with positive and negative controls. Confirm LSD1 expression in your cell line via Western blot or qPCR.[7][13][14] |
| Unexpected cellular phenotype (e.g., toxicity) | Off-target effects (e.g., MAO inhibition). Solvent toxicity. | Use a structurally different LSD1 inhibitor as a control. Include a vehicle-only control with the same final concentration of solvent (e.g., DMSO).[14] |
| High variability in cellular assays | Inconsistent cell density or passage number. Edge effects in multi-well plates. | Seed cells at a consistent density and use cells within a low passage number range. Avoid using the outer wells of plates for experimental samples; fill them with media or PBS instead.[11] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay
This protocol provides a general guideline for determining the IC50 of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., kynuramine (B1673886) for both, or a selective substrate)
-
This compound
-
Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well plate
Procedure:
-
Prepare serial dilutions of this compound and the positive control in MAO Assay Buffer.
-
In a 96-well plate, add the assay buffer, your inhibitor dilutions, and the MAO enzyme. Include wells for no-inhibitor and no-enzyme controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for irreversible inhibition.[12]
-
Prepare the detection mix containing the MAO substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the reaction by adding the detection mix to all wells.
-
Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.[10]
-
Calculate the rate of reaction for each well and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Methylation Changes
This protocol is for assessing the cellular activity of this compound by measuring changes in H3K4me2 levels.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24-72 hours).
-
Harvest and lyse the cells. A nuclear extraction may be performed to enrich for histone proteins.
-
Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for H3K4me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
Visualizations
Caption: MAO Inhibition by Tranylcypromine.
Caption: LSD1 Inhibition by Tranylcypromine.
Caption: General Experimental Workflow.
References
- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tranylcypromine hydrochloride | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 4. ≥97% (HPLC), monoamine oxidase and histone demethylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Validating (1S,2R)-Tranylcypromine Hydrochloride Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2R)-Tranylcypromine hydrochloride. The information herein is designed to help validate its activity and troubleshoot common experimental challenges.
Understanding this compound
(1S,2R)-Tranylcypromine, a stereoisomer of tranylcypromine (B92988), is an irreversible inhibitor of both monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A).[1][2][3] Due to its dual activity, a series of control experiments are crucial to delineate the specific effects stemming from the inhibition of each target in your experimental model.
Synonyms: Parnate, TCP, trans-2-phenylcyclopropylamine.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] It acts as a non-selective, irreversible inhibitor of these enzymes.[1]
Q2: Are there known off-targets for tranylcypromine?
A2: Yes, beyond its primary targets, tranylcypromine has been reported to interact with other cellular proteins. These can include other FAD-dependent amine oxidases and cytochrome P450 enzymes. Chemical proteomic studies have also identified potential off-targets such as aldehyde dehydrogenases (ALDHs).[4]
Q3: Is the stereochemistry of tranylcypromine important for its activity?
A3: Yes, the stereochemistry can be crucial. While both enantiomers of tranylcypromine can inhibit LSD1 and MAOs, their potency and selectivity can differ. For instance, in some derivative series, the (1S,2R) configuration has shown greater potency against LSD1 compared to the (1R,2S) enantiomer.[5][6] It is important to consider which stereoisomer, or if a racemic mixture, is being used in your experiments.
Q4: How can I be sure that the observed cellular phenotype is due to LSD1 inhibition and not MAO inhibition?
A4: This is a critical question that requires a multi-pronged approach to answer:
-
Use of selective inhibitors: Compare the effects of (1S,2R)-Tranylcypromine with highly selective inhibitors of MAO-A (e.g., Clorgyline), MAO-B (e.g., Selegiline), and LSD1 (e.g., GSK-LSD1).
-
Genetic knockdown: Use siRNA or shRNA to specifically knockdown LSD1 expression. The resulting phenotype should mimic the effects observed with (1S,2R)-Tranylcypromine if the effect is on-target.
-
Rescue experiments: If you have a downstream effector of LSD1, you can try to rescue the phenotype by overexpressing a form of the effector that is not regulated by LSD1.
Quantitative Data Summary
The following tables summarize the inhibitory activity of tranylcypromine against its primary targets. Note that IC50 values can vary depending on the assay conditions.
Table 1: In Vitro Inhibitory Activity of Tranylcypromine
| Target | (1S,2R)-Tranylcypromine IC50 | Racemic Tranylcypromine IC50 | Reference Compound | Reference IC50 |
| MAO-A | ~2.3 µM | Not specified | Clorgyline | ~0.003 µM |
| MAO-B | ~0.95 µM | Not specified | Selegiline | ~0.007 µM |
| LSD1 | < 2 µM | ~20.7 µM | GSK-LSD1 | ~0.016 µM |
Data compiled from multiple sources, and values should be considered approximate.[1][2][3]
Experimental Protocols and Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
To determine the IC50 of (1S,2R)-Tranylcypromine against MAO-A, MAO-B, and LSD1, fluorometric assays are commonly used. These assays typically measure the production of hydrogen peroxide (H₂O₂) as a byproduct of the enzymatic reaction.
Diagram 1: General Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for in vitro enzyme inhibition assays.
Detailed Methodology: Fluorometric MAO/LSD1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Typically 50-100 mM potassium phosphate (B84403) or Tris-HCl, pH 7.4.
-
Enzyme: Recombinant human MAO-A, MAO-B, or LSD1.
-
Substrate:
-
Detection Reagent: A mix containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B), and a known LSD1 inhibitor.
-
-
Assay Procedure:
-
Add diluted (1S,2R)-Tranylcypromine or control compounds to the wells of a black 96-well plate.
-
Add the respective enzyme to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/detection reagent mix.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a plate reader (e.g., excitation 530-560 nm, emission ~590 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression to determine the IC50 value.
-
Troubleshooting Guide: In Vitro Assays
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of the test compound. | Run a control with the compound in the absence of the enzyme and subtract this value. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low Signal or No Enzyme Activity | Inactive enzyme. | Use a new lot of enzyme and verify its activity with a known substrate and positive control inhibitor. |
| Suboptimal assay conditions (pH, temperature). | Ensure the assay buffer is at the correct pH and the incubation is at the optimal temperature. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and be meticulous with dilutions and additions. |
| Inhibitor precipitation. | Ensure the inhibitor is fully dissolved in the assay buffer. Check for solubility issues. |
Cellular Target Engagement: Western Blot for Histone Methylation
To confirm that (1S,2R)-Tranylcypromine is engaging LSD1 in a cellular context, you can measure the levels of LSD1's substrate, dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2). Inhibition of LSD1 should lead to an increase in global H3K4me2 levels.
Diagram 2: Workflow for Western Blot Analysis of Histone Methylation
Caption: Workflow for Western blot analysis of histone methylation.
Detailed Methodology: Western Blot
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of (1S,2R)-Tranylcypromine for an appropriate duration (e.g., 24-48 hours).
-
Harvest cells and perform histone extraction, for example, using an acid extraction method, which is often recommended for histones.[9]
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration using a BCA assay.
-
Separate 15-30 µg of histone extract on a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Troubleshooting Guide: Western Blot for Histone Modifications
| Issue | Possible Cause | Suggested Solution |
| Weak or No H3K4me2 Signal | Insufficient treatment time or concentration. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Poor antibody quality. | Use a validated antibody for H3K4me2. | |
| Low protein load. | Increase the amount of protein loaded on the gel (up to 30 µg). | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent Loading Control (Total H3) | Inefficient stripping of the membrane. | Ensure complete stripping before re-probing. |
| Uneven protein loading. | Be precise with protein quantification and loading. |
Validating On-Target Effects: Genetic Knockdown and CETSA
To provide strong evidence that the observed effects of (1S,2R)-Tranylcypromine are due to LSD1 inhibition, it is recommended to perform genetic knockdown of LSD1 and a Cellular Thermal Shift Assay (CETSA).
Diagram 3: Logic for On-Target Validation
Caption: Logical workflow for validating on-target effects.
Methodology Overview: siRNA Knockdown of LSD1
-
Transfection: Transfect cells with siRNA targeting LSD1 or a non-targeting control siRNA using a suitable transfection reagent.
-
Validation of Knockdown: After 48-72 hours, harvest a subset of cells and confirm the reduction of LSD1 protein levels by Western blot.
-
Phenotypic Analysis: Subject the remaining cells to the same phenotypic assays used to evaluate (1S,2R)-Tranylcypromine (e.g., cell viability, gene expression analysis).
-
Comparison: A similar phenotype observed in the LSD1 knockdown cells and the (1S,2R)-Tranylcypromine-treated cells provides strong evidence for on-target activity.[10]
Methodology Overview: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells.[11]
-
Cell Treatment: Treat intact cells with (1S,2R)-Tranylcypromine or vehicle.
-
Heat Shock: Heat the cell suspensions to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble LSD1 in the supernatant by Western blot or other detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[11]
References
- 1. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Tranylcypromine | 95-62-5 | Benchchem [benchchem.com]
- 5. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing the Lack of Selectivity of Tranylcypromine in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the non-selective nature of tranylcypromine (B92988) (TCP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of tranylcypromine (TCP)?
A1: Tranylcypromine is an irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A and MAO-B).[1][2] It functions as a mechanism-based inhibitor, forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in these enzymes.[3][4][5]
Q2: Why is the lack of selectivity of TCP a concern in my research?
A2: TCP's inhibition of both LSD1 and MAOs can lead to confounding experimental results.[2] Attributing an observed phenotype solely to LSD1 inhibition is challenging, as the effects could be partially or entirely due to MAO inhibition.[6] This is particularly problematic when studying pathways where both enzyme families are active.
Q3: Are there more selective alternatives to TCP for inhibiting LSD1?
A3: Yes, numerous TCP derivatives and other chemical scaffolds have been developed to offer higher selectivity for LSD1 over MAOs.[7][8] Some examples include Iadademstat (ORY-1001), Bomedemstat (IMG-7289), and GSK-2879552, some of which are in clinical trials.[7][8][9] Compounds like NCL1 and NCL2 have also shown high selectivity due to structural modifications that are not well-accommodated by the active sites of MAOs.[9][10]
Q4: What are the typical IC50 values of TCP for its targets?
A4: The IC50 values for tranylcypromine can vary depending on the assay conditions, but representative values are provided in the table below. Notice that TCP is generally more potent against MAOs than LSD1.
| Enzyme | IC50 (µM) |
| LSD1 | ~20.7[1] |
| MAO-A | ~2.3[1][11] |
| MAO-B | ~0.95[1][11] |
Troubleshooting Guides
Problem 1: Unclear if the observed cellular phenotype is due to LSD1 or MAO inhibition.
-
Solution 1: Use a more selective LSD1 inhibitor. Compare the results obtained with TCP to those from a highly selective LSD1 inhibitor (see Q3 and the data table below). If the phenotype persists with the selective inhibitor, it is more likely attributable to LSD1 inhibition.
-
Solution 2: Rescue experiment. If possible, perform a rescue experiment by overexpressing an LSD1 mutant that is resistant to the inhibitor but retains its catalytic activity.
-
Solution 3: Use a combination of inhibitors. Use TCP in conjunction with a selective MAO inhibitor to try and parse out the individual contributions of each enzyme family.
Problem 2: Difficulty interpreting gene expression changes after TCP treatment.
-
Solution 1: Perform Chromatin Immunoprecipitation (ChIP). Directly assess changes in histone methylation marks at the promoter regions of genes of interest. Inhibition of LSD1 is expected to lead to an increase in H3K4me1/2 levels.[12]
-
Solution 2: Proteomic analysis. Use quantitative proteomics to get a global view of changes in histone modifications and other protein expression levels.[13][14] This can help to identify broader patterns and pathways affected by treatment.
Problem 3: Inconsistent results in biochemical assays with TCP.
-
Solution 1: Confirm enzyme activity. Ensure that the recombinant LSD1 and MAO enzymes used in your assays are active and that the assay conditions are optimized. Several assay formats are available, including those that detect hydrogen peroxide or formaldehyde (B43269) byproducts.[15]
-
Solution 2: Check compound stability and solubility. Tranylcypromine is generally soluble in water, but ensure it is fully dissolved and stable in your assay buffer.[1]
-
Solution 3: Consider the irreversible nature of inhibition. Since TCP is an irreversible inhibitor, pre-incubation time with the enzyme before adding the substrate can significantly impact the measured IC50 value.[1]
Data Presentation: Comparison of LSD1 Inhibitors
The following table summarizes the biochemical potency of tranylcypromine and several more selective LSD1 inhibitors.
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B |
| Tranylcypromine (TCP) | 20.7[1] | 2.3[1][11] | 0.95[1][11] | ~0.1x | ~0.05x |
| Iadademstat (ORY-1001) | 0.018[9] | >100 | >100 | >5500x | >5500x |
| NCL1 | 2.5[9][10] | 230[9][10] | 500[9][10] | 92x | 200x |
| NCL2 | 1.9[9][10] | 290[9][10] | >1000[9][10] | 153x | >526x |
| MC3340 | 0.09[10] | >100 | >100 | >1111x | >1111x |
| Compound 17 (N-methyl sulfonamide derivative) | 0.19[9][10] | 17.1 | >100 | 90x | >526x |
Experimental Protocols
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[16]
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other fluorogenic peroxidase substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black plates
-
Test inhibitors (e.g., TCP, selective inhibitors)
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity over time using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot for H3K4me2)
This protocol assesses whether an LSD1 inhibitor leads to an increase in the cellular levels of its substrate, H3K4me2.[12]
Materials:
-
Cell line of interest
-
Cell culture media and reagents
-
Test inhibitors
-
Lysis buffer
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitor for a desired time period (e.g., 24-72 hours).
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K4me2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
Visualizations
Experimental Workflow for LSD1 Inhibitor Validation
Caption: A generalized workflow for the biochemical and cellular validation of a novel LSD1 inhibitor.
Signaling Pathways Influenced by LSD1
LSD1 has been shown to regulate several key signaling pathways implicated in cancer. Its inhibition can therefore have wide-ranging effects on cellular processes.
Caption: LSD1 regulates key signaling pathways like Notch and PI3K/Akt/mTOR, affecting cellular outcomes.[4][17][18][19]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and ...: Ingenta Connect [ingentaconnect.com]
- 8. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic Analysis of Histone Variants and Their PTMs: Strategies and Pitfalls [mdpi.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in animal studies using (1S,2R)-Tranylcypromine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies using (1S,2R)-Tranylcypromine hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
???+ question "Q1: What is this compound and what is its primary mechanism of action?"
This compound is the active enantiomer of tranylcypromine (B92988), a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[][2][3] Its primary mechanism of action is to block the activity of both MAO-A and MAO-B enzymes.[][2][3] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain, leading to their increased availability in the synaptic cleft.[][2] This modulation of neurotransmitter levels is believed to be the basis for its antidepressant effects.[]
???+ question "Q2: What are the common animal models used to study the effects of this compound?"
Commonly used animal models to investigate the antidepressant-like effects of this compound include the forced swim test and models of chronic stress.[4][5][6] In the forced swim test, a reduction in immobility time is interpreted as an antidepressant-like effect.[4][6] Chronic stress models aim to induce depressive-like behaviors in rodents, which can then be treated with the compound to assess its therapeutic potential.[7]
???+ question "Q3: How should this compound be prepared for administration in animal studies?"
This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For oral gavage or intraperitoneal injection, it can be dissolved in sterile saline or water.[8] It is recommended to prepare fresh solutions daily to ensure stability and consistent dosing.[9] When using organic solvents like DMSO, it is crucial to dilute the stock solution significantly to minimize potential solvent-induced physiological effects.[8]
???+ question "Q4: What are the key pharmacokinetic parameters of this compound in rodents?"
While specific pharmacokinetic data for the (1S,2R)-enantiomer alone in rodents is limited in the provided search results, general pharmacokinetic properties of tranylcypromine have been studied. Following oral administration, tranylcypromine is rapidly absorbed.[10] Chronic administration in rats has been shown to cause sustained increases in brain monoamine concentrations.[11] A study in rats using microdialysis showed that a single intraperitoneal injection of tranylcypromine dose-dependently increased extracellular serotonin levels in the frontal cortex and dorsal raphe nucleus.[12]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during animal studies with this compound, helping to identify and mitigate sources of variability.
Guide 1: Inconsistent Behavioral Readouts
???+ question "Issue: High variability in behavioral outcomes (e.g., immobility time in the forced swim test) between animals in the same treatment group."
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Environmental Stressors | Standardize and control environmental conditions such as lighting, noise levels, and temperature in both housing and testing rooms.[10][13] | Mice are sensitive to environmental stimuli which can significantly impact their behavior and introduce variability.[10][13] |
| Animal Handling | Implement consistent and gentle handling techniques for all animals.[14][15] Using tunnels or cupped hands for lifting mice is less stressful than tail handling.[14][15] | Improper or inconsistent handling can induce stress and anxiety, affecting performance in behavioral tests.[14][15][16] |
| Experimenter Variability | If possible, have the same experimenter conduct the behavioral tests for a given cohort. Be aware that even the sex of the experimenter can influence rodent behavior.[17] | Subtle differences in handling and the presence of different individuals can be a source of variability.[17] |
| Circadian Rhythm | Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian variations.[18] | Rodent behavior and drug metabolism can fluctuate throughout the day.[18] |
| Female Estrous Cycle | For studies involving female rodents, monitor and consider the stage of the estrous cycle as a variable, or conduct studies in a specific phase.[10][13] | Hormonal fluctuations during the estrous cycle can significantly impact behavior.[10][13] |
Guide 2: Issues with Drug Administration and Dosing
???+ question "Issue: Inconsistent drug efficacy or unexpected adverse effects, suggesting problems with drug delivery."
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in correct oral gavage procedures. Use appropriately sized gavage needles and administer the solution slowly and carefully to avoid esophageal or stomach injury.[19][20][21] | Incorrect gavage technique can lead to stress, injury, and inaccurate dosing, affecting drug absorption and animal welfare.[19][20][21] |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Prepare drug solutions fresh daily and ensure complete dissolution. | Inaccurate dosing is a primary source of variability in pharmacological studies. |
| Vehicle Effects | Always include a vehicle-only control group in the experimental design.[9] | The vehicle used to dissolve the drug can have its own physiological effects.[9] |
| Variability in Absorption | Standardize the fasting period for animals before oral administration.[9][22] | The presence of food in the gastrointestinal tract can alter the rate and extent of drug absorption.[22][23] |
Section 3: Data Presentation
The following tables summarize key quantitative data related to the use of this compound in animal studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | |
| DMSO | Soluble to 100 mM | |
| Ethanol | ~5 mg/ml | [8] |
| Dimethyl formamide | ~3 mg/ml | [8] |
| PBS (pH 7.2) | ~2 mg/ml | [8] |
Table 2: Dose-Response Effects of Tranylcypromine on Neurotransmitter Levels in Rat Brain (Microdialysis)
| Dose (mg/kg, i.p.) | Brain Region | Effect on Extracellular Serotonin (5-HT) | Reference |
| 0.5 | Frontal Cortex | Dose-dependent elevation | [12] |
| 3 | Dorsal Raphe Nucleus | More marked elevation than in frontal cortex | [12] |
| 15 | |||
| 0.5 (chronic, 2 weeks) | Frontal Cortex & Dorsal Raphe Nucleus | ~220% increase in basal extracellular 5-HT | [12] |
Table 3: Behavioral Effects of Tranylcypromine in Rats
| Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| 10 (chronic, 14 days) | Locomotor Activity | Increased velocity of movement on day 3, but not day 9. | [24] |
| 10 (chronic, 14 days) | Rearing | Significantly reduced on day 3, but not day 9. | [24] |
| 10 | Endocannabinoid System | Reduced anandamide (B1667382) in prefrontal cortex, hippocampus, and hypothalamus. Increased 2-arachidonoylglycerol (B1664049) in prefrontal cortex. | [25] |
Section 4: Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a standardized method for the oral administration of this compound to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline)
-
Gavage needles (20-22 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Drug Preparation: Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned (a pre-measured length can be marked on the needle), slowly administer the solution.
-
Post-Administration: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress for at least 10 minutes post-gavage.
Section 5: Visualizations
Diagram 1: Monoamine Oxidase Inhibition Signaling Pathway
Caption: Inhibition of MAO by this compound increases monoamine availability.
Diagram 2: Experimental Workflow for a Behavioral Study
Caption: A typical workflow for conducting a behavioral study with this compound.
References
- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 15. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 16. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 17. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 19. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 22. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the inhibitory potency of (1S,2R)-Tranylcypromine hydrochloride and other LSD1 inhibitors.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inhibitory Potency and Experimental Evaluation
This guide provides a comprehensive comparison of the inhibitory potency of (1S,2R)-Tranylcypromine hydrochloride and a selection of other notable Lysine-Specific Demethylase 1 (LSD1) inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and the LSD1 signaling pathway to aid in the objective assessment of these compounds for research and drug development purposes.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of various compounds against LSD1 and the related monoamine oxidases (MAO-A and MAO-B) are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are crucial for evaluating both the potency and selectivity of each inhibitor. Tranylcypromine, a non-selective inhibitor, serves as a benchmark for comparison with more recently developed, highly selective LSD1 inhibitors.[1]
| Inhibitor | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 Ki (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) |
| This compound | 20.7[2][3] | 2.3[2][3] | 0.95[2][3] | 242.7[2][3] | 101.9[2][3] | 16[2][3] |
| OG-668 | 0.0076[4] | >100[4] | >100[4] | N/A | N/A | N/A |
| GSK2879552 | N/A | >1000x selectivity vs MAO-A/B[1] | >1000x selectivity vs MAO-A/B[1] | N/A | N/A | N/A |
| ORY-1001 (Iadademstat) | <0.02[5] | >1000x selectivity vs MAO-A/B[1] | >1000x selectivity vs MAO-A/B[1] | N/A | N/A | N/A |
| SP-2509 | 2.5[4] | >100[4] | >100[4] | N/A | N/A | N/A |
| LTM-1 | 0.00211[6] | N/A | N/A | N/A | N/A | N/A |
Key Experimental Protocols
The determination of inhibitor potency relies on robust biochemical and cellular assays. Below are detailed protocols for commonly employed methods.
Horseradish Peroxidase (HRP)-Coupled Biochemical Assay
This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.[5][7]
Principle: LSD1 catalyzes the demethylation of its substrate, generating formaldehyde (B43269) and H₂O₂ as byproducts. The H₂O₂ is then utilized by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured to determine enzyme activity.[7]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add the LSD1 enzyme to the wells of a 96-well black plate.[5]
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate at a controlled temperature (e.g., 37°C).[7]
-
Add the Detection Mix containing Amplex Red and HRP.[7]
-
Measure the fluorescence intensity over time using a microplate reader.[7]
-
-
Data Analysis:
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of LSD1 inhibitors on the viability and proliferation of cancer cell lines.[8][9]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.[9]
Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Assay Procedure:
-
Data Analysis:
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflows for LSD1 inhibitor evaluation.
Caption: Simplified LSD1 signaling pathway and point of inhibition.
Discussion
This compound is an irreversible inhibitor of both LSD1 and MAO enzymes.[2][3] While it has been a valuable tool for studying LSD1 function, its lack of selectivity can lead to off-target effects, particularly related to MAO inhibition.[1] The development of next-generation LSD1 inhibitors has focused on improving selectivity to minimize these off-target effects.[1]
Compounds like OG-668, GSK2879552, and ORY-1001 demonstrate significantly higher potency and selectivity for LSD1 over MAOs.[1][4] This enhanced selectivity is a key attribute for potential therapeutic agents, as it reduces the likelihood of adverse effects associated with MAO inhibition.
LSD1 plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are marks associated with active gene transcription.[7][8] By removing these activating marks, LSD1 generally acts as a transcriptional repressor.[1] Conversely, in complex with certain nuclear receptors, it can demethylate the repressive H3K9me1/2 mark, leading to gene activation.[7][11] Beyond histones, LSD1 can also demethylate non-histone proteins.[8] Dysregulation of LSD1 has been implicated in various cancers, making it a promising therapeutic target.[12][13] LSD1 has also been shown to activate the PI3K/AKT and mTOR signaling pathways, which are crucial for cell proliferation and survival.[11][14] Inhibition of LSD1 can therefore impact these key oncogenic pathways.[5]
The selection of an appropriate LSD1 inhibitor for research or therapeutic development should be guided by a thorough evaluation of its potency, selectivity, and mechanism of action. The data and protocols presented in this guide are intended to facilitate such an objective comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (1S,2R)- and (1R,2S)-Tranylcypromine Hydrochloride in Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine oxidase (MAO) inhibitory activity of the two enantiomers of tranylcypromine (B92988) hydrochloride: (1S,2R)-Tranylcypromine and (1R,2S)-Tranylcypromine. Tranylcypromine is a non-selective, irreversible MAO inhibitor used in the treatment of major depressive disorder. It is administered as a racemic mixture of its two enantiomers.[1] Emerging research indicates significant stereoselectivity in its interaction with the A and B isoforms of monoamine oxidase, which has important implications for drug design and development.
Quantitative Comparison of MAO Inhibition
The inhibitory potency of the tranylcypromine enantiomers against MAO-A and MAO-B is summarized below. The data indicates that tranylcypromine is a more potent inhibitor of MAO-B than MAO-A. Furthermore, there is a notable difference in the inhibitory activity between the two enantiomers, with the (1R,2S)-(+)-enantiomer being a more potent inhibitor of MAO.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) |
| Tranylcypromine (racemic) | 2.3 | 0.95 | 101.9 | 16 |
| (1R,2S)-(+)-Tranylcypromine Hydrochloride | ND | ND | ND | ND |
| (1S,2R)-(-)-Tranylcypromine Hydrochloride | ND | ND | ND | ND |
ND: Not Determined from the available search results. While one source indicates that the (+)-enantiomer is 60 times more potent in vitro, specific IC50 or Ki values for the individual enantiomers against both MAO-A and MAO-B were not found in the search results.[2]
Mechanism of Action: Irreversible Inhibition
Tranylcypromine acts as a mechanism-based inhibitor of both MAO-A and MAO-B. This irreversible inhibition occurs through the formation of a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. This leads to the inactivation of the enzyme, and the restoration of MAO activity requires the synthesis of new enzyme molecules. The (1R,2S)-(+)-enantiomer has been reported to be a more effective suicide inhibitor of MAO than the (1S,2R)-(-)-enantiomer, indicating that it is more readily metabolized by MAO to the reactive species that causes inhibition.[3]
Signaling Pathway of MAO Inhibition
The inhibition of MAO by tranylcypromine leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. This is achieved by preventing their degradation within the presynaptic neuron. The enhanced availability of these neurotransmitters leads to increased signaling at postsynaptic receptors, which is believed to be the primary mechanism underlying the antidepressant effects of tranylcypromine.
MAO Inhibition Signaling Pathway
Experimental Protocols
In Vitro MAO Inhibition Assay
A common method to determine the inhibitory potency (IC50) of compounds against MAO-A and MAO-B is the in vitro monoamine oxidase inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of (1S,2R)- and (1R,2S)-Tranylcypromine hydrochloride for MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate for both MAO-A and MAO-B, such as kynuramine (B1673886) or p-tyramine.
-
Assay Principle: The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. The product of the reaction can be detected by various methods, including fluorescence or absorbance.
-
Procedure:
-
A reaction mixture is prepared containing the MAO enzyme, a suitable buffer, and the substrate.
-
Varying concentrations of the test compounds ((1S,2R)- and (1R,2S)-Tranylcypromine hydrochloride) are added to the reaction mixture.
-
The reaction is initiated and incubated for a specific period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for MAO Inhibition Assay
Conclusion
The available data, although incomplete for the individual enantiomers, strongly suggests a stereoselective inhibition of monoamine oxidase by tranylcypromine. The (1R,2S)-(+)-enantiomer appears to be the more potent inhibitor. Further quantitative studies are necessary to fully elucidate the inhibitory profile of each enantiomer against MAO-A and MAO-B. This information is critical for the rational design of more selective and potentially safer MAO inhibitors for the treatment of depression and other neurological disorders. The provided experimental protocol offers a standardized method for generating this crucial comparative data.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insufficient recovery of monoamine oxidase in a bioequivalence study of the monoamine oxidase inhibitor tranylcypromine: Recommendation of the tranylcypromine enantiomer test - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Irreversible Inhibition of LSD1 by (1S,2R)-Tranylcypromine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1S,2R)-Tranylcypromine hydrochloride (TCP), a well-established irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other alternative inhibitors. Supported by experimental data, this document details the validation of its mechanism and offers insights into its performance, aiding in the selection of appropriate tools for epigenetic research and therapeutic development.
Executive Summary
(1S,2R)-Tranylcypromine, a monoamine oxidase (MAO) inhibitor, has been identified as a potent mechanism-based irreversible inhibitor of LSD1.[1] LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, plays a critical role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] Its dysregulation is implicated in various cancers, making it a significant therapeutic target.[4][5] TCP covalently modifies the FAD cofactor, leading to the enzyme's inactivation.[1][6] While TCP has been instrumental in validating LSD1 as a therapeutic target, its clinical utility is hampered by a lack of selectivity, as it also potently inhibits MAO-A and MAO-B.[1][7] This has spurred the development of more selective irreversible and reversible LSD1 inhibitors. This guide compares the biochemical potency, selectivity, and cellular activity of TCP with these next-generation inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize key quantitative data for this compound and a selection of alternative LSD1 inhibitors, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Kinetic Parameters for LSD1 Inhibition
| Compound | Type | IC50 (µM) vs. LSD1 | K_i (µM) | k_inact (s⁻¹) | Source |
| (1S,2R)-Tranylcypromine (TCP) | Irreversible | 5.6 | 242 | 0.0106 | [1][7] |
| Lsd1-IN-24 | Irreversible | 0.247 | - | - | [7] |
| ORY-1001 (Iadademstat) | Irreversible | <0.02 | - | - | [3][5] |
| GSK2879552 | Irreversible | <0.016 | - | - | [3][8] |
| Seclidemstat (SP-2509) | Reversible | 0.013 | - | - | [9][10] |
| CC-90011 (Pulodenstat) | Reversible | - | - | - | [9] |
Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time.
Table 2: Selectivity Profile of LSD1 Inhibitors
| Compound | Target | IC50 (µM) | Notes | Source |
| (1S,2R)-Tranylcypromine (TCP) | LSD1 | 5.6 | Also a potent inhibitor of MAO-A and MAO-B | [1][7] |
| MAO-A | Potent | Non-selective | [7] | |
| MAO-B | Potent | Non-selective | [7] | |
| Lsd1-IN-24 | LSD1 | 0.247 | Selective for LSD1 | [7] |
| GSK-LSD1 | LSD1 | Potent | Highly selective vs MAO-A/B | [4] |
| MAO-A | >1000-fold selective | [4] | ||
| MAO-B | >1000-fold selective | [4] |
Table 3: Cellular Activity of LSD1 Inhibitors
| Compound | Cell Line | Effect | Concentration | Source |
| (1S,2R)-Tranylcypromine (TCP) | Various cancer cell lines | Induction of differentiation, growth inhibition | Micromolar range | [7][11] |
| Lsd1-IN-24 | BGC-823, MFC | Downregulation of PD-L1, enhanced T-cell killing | 0-20 µM | [7] |
| ORY-1001 (Iadademstat) | AML cells | Potent anti-proliferative and differentiation effects | Nanomolar range | [3][5] |
| INCB059872 | Hematological malignancies | Clinical trials ongoing | - | [5][12] |
Mechanism of Irreversible Inhibition by Tranylcypromine (B92988)
(1S,2R)-Tranylcypromine acts as a mechanism-based or "suicide" inhibitor of LSD1.[13] The catalytic process of LSD1 involves the oxidation of the methylated lysine substrate, which is coupled to the reduction of the FAD cofactor. Tranylcypromine, with its reactive cyclopropylamine (B47189) ring, enters the active site and is processed by the enzyme. This leads to the formation of a reactive intermediate that covalently binds to the N5 atom of the FAD cofactor, forming an irreversible adduct.[2][13] This covalent modification permanently inactivates the enzyme.
References
- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tranylcypromine-Based LSD1 Inhibitors in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic therapies for leukemia has seen a significant focus on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key regulator of hematopoietic differentiation. Tranylcypromine (B92988) (TCP), initially developed as a monoamine oxidase (MAO) inhibitor, was the first compound identified to inhibit LSD1. This discovery has paved the way for the development of a new generation of more potent and selective tranylcypromine-based LSD1 inhibitors. This guide provides a head-to-head comparison of prominent TCP-based LSD1 inhibitors, summarizing their performance in preclinical leukemia models with supporting experimental data.
Data Presentation: Quantitative Comparison of LSD1 Inhibitors
The following tables provide a summary of the key quantitative data for tranylcypromine and its more advanced derivatives, INCB059872, ORY-1001 (iadademstat), and GSK2879552, in the context of leukemia.
Table 1: Enzymatic Activity and Selectivity
| Inhibitor | LSD1 IC50 | MAO-A Inhibition | MAO-B Inhibition | Selectivity Profile |
| Tranylcypromine (TCP) | Micromolar range | Yes | Yes | Non-selective inhibitor of LSD1 and monoamine oxidases (MAOs) |
| INCB059872 | 18 nM[1][2] | Highly selective for LSD1 | Highly selective for LSD1 | Selective for LSD1 over MAOs |
| ORY-1001 (Iadademstat) | 18 nM | >1000-fold selectivity over MAOs | >1000-fold selectivity over MAOs | Highly potent and selective for LSD1[3] |
| GSK2879552 | Potent (Ki = 1.7 µM, kinact = 0.1 min-1)[4] | Selective for LSD1 | Selective for LSD1 | Selective for LSD1 |
Table 2: In Vitro Efficacy in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line(s) | Effect | IC50/EC50 |
| Tranylcypromine (TCP) | LNCaP-LN3 (prostate cancer) | Decreased cell proliferation | Dose-dependent decrease at 0.5-2 mM[5] |
| INCB059872 | THP-1 (AML) | Growth defect | - |
| SCLC Panel | Inhibition of proliferation | 47 - 377 nM[1] | |
| ORY-1001 (Iadademstat) | AML Panel | Inhibition of proliferation | Sub-nanomolar[1] |
| THP-1 (AML) | Induction of CD11b | EC50 ~1.4 µM (for TCP)[6] | |
| GSK2879552 | 20 human AML cell lines | Inhibition of growth | Average EC50 of 137 nM |
| THP-1, MOLM-13 (AML) | Induction of CD11b and CD86 | EC50 values of 23±4 nM and 44±4 nM for protein expression[7][8] |
Table 3: In Vivo Efficacy in Leukemia Models
| Inhibitor | Animal Model | Key Outcomes |
| Tranylcypromine (TCP) + ATRA | NOD.SCID xenograft mouse model | Diminished leukemic engraftment of primary AML blasts[9] |
| INCB059872 | MLL-AF9 murine leukemia model | Prolonged median survival, induced differentiation, and normalized hematological parameters[10] |
| Human AML xenograft models | Significant inhibition of tumor growth as a single agent[10] | |
| ORY-1001 (Iadademstat) | Glioblastoma xenograft mouse model | Inhibited tumor growth and increased survival rate[11] |
| GSK2879552 | MLL-AF9+ murine model of AML | Significant delay in leukemia onset[4] |
Signaling Pathways and Experimental Workflows
LSD1 Inhibition and Myeloid Differentiation Signaling Pathway
LSD1 inhibition in leukemia, particularly in subtypes like AML with MLL rearrangements, leads to the reactivation of a myeloid differentiation program. This is primarily achieved by disrupting the repressive complex formed by LSD1, CoREST, and GFI1. This disruption leads to an increase in H3K4 methylation at the promoters and enhancers of key myeloid-lineage genes. The transcription factors PU.1 and C/EBPα play a crucial role in this process, as their binding sites are enriched at the genomic regions that become accessible upon LSD1 inhibition.[12][13][14][15] This ultimately drives the expression of myeloid differentiation markers such as CD11b and CD86.[7][8]
Caption: LSD1 inhibition promotes myeloid differentiation in leukemia.
General Experimental Workflow for Comparing LSD1 Inhibitors
The following diagram outlines a typical workflow for the preclinical comparison of different LSD1 inhibitors in leukemia models.
Caption: Workflow for preclinical comparison of LSD1 inhibitors.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (HTRF)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the LSD1 enzyme.
-
Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect the demethylated product of the LSD1 enzymatic reaction.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Europium (Eu3+)-cryptate labeled anti-H3K4me0 detection antibody
-
XL665-conjugated streptavidin
-
Tranylcypromine (as a control inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add the test inhibitor and pre-incubate with the LSD1 enzyme for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding a mixture of FAD and the biotinylated peptide substrate. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Incubate the plate for 60 minutes at 25°C.
-
Stop the reaction by adding the detection mix containing the Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin.
-
Incubate for 60 minutes at 25°C.
-
Measure the TR-FRET signal using a microplate reader (excitation: 320 nm; emission: 620 nm/665 nm).
-
Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.[6][16]
-
MAO-A and MAO-B Inhibition Assay
This protocol determines the selectivity of LSD1 inhibitors against MAO-A and MAO-B.
-
Principle: This continuous spectrophotometric assay measures the activity of MAO-A and MAO-B by monitoring the conversion of specific substrates to their products.
-
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or Benzylamine (B48309) (for MAO-B) as substrates
-
Test inhibitors
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a suitable plate, add the MAO-A or MAO-B enzyme and the test inhibitor.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Continuously monitor the change in absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline (B1666331) from kynuramine, 250 nm for benzaldehyde (B42025) from benzylamine) over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the percent inhibition to calculate the IC50 values.[17][18][19]
-
Cell Proliferation Assay (WST-1)
This assay measures the effect of LSD1 inhibitors on the proliferation of leukemia cell lines.
-
Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan (B1609692) dye, the amount of which is proportional to the number of living cells.
-
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
Cell culture medium
-
Test inhibitors
-
WST-1 reagent
-
96-well plates
-
-
Procedure:
-
Seed AML cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.[5]
-
Myeloid Differentiation Assay (Flow Cytometry)
This protocol quantifies the induction of myeloid differentiation markers on the surface of leukemia cells following treatment with LSD1 inhibitors.
-
Principle: Flow cytometry is used to detect and quantify the expression of cell surface antigens, such as CD11b and CD86, which are markers of myeloid differentiation.
-
Materials:
-
AML cell lines
-
Test inhibitors
-
Fluorochrome-conjugated antibodies against human CD11b and CD86
-
Isotype control antibodies
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with the test inhibitors for a specified period (e.g., 3-5 days).
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with fluorochrome-conjugated anti-CD11b and anti-CD86 antibodies, or their corresponding isotype controls, for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for CD11b and CD86 expression.[3][7][8]
-
In Vivo Leukemia Mouse Model (MLL-AF9)
This protocol describes a common in vivo model to assess the efficacy of LSD1 inhibitors in a setting that mimics human AML.
-
Principle: The MLL-AF9 retroviral transduction of murine hematopoietic stem and progenitor cells followed by transplantation into recipient mice generates an aggressive AML model.
-
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., lethally irradiated C57BL/6)
-
MLL-AF9 retroviral vector
-
Hematopoietic stem and progenitor cell isolation reagents
-
Test inhibitors
-
-
Procedure:
-
Isolate hematopoietic stem and progenitor cells from the bone marrow of donor mice.
-
Transduce the cells with the MLL-AF9 retrovirus.
-
Transplant the transduced cells into lethally irradiated recipient mice.
-
Monitor the mice for signs of leukemia development.
-
Once leukemia is established, treat the mice with the test inhibitors via an appropriate route of administration (e.g., oral gavage).
-
Monitor key efficacy endpoints, including overall survival, tumor burden (e.g., by monitoring GFP+ leukemic cells in peripheral blood), and changes in hematological parameters.[20][21][22][23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 9. benchchem.com [benchchem.com]
- 10. | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse models of MLL leukemia: recapitulating the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Malignant transformation initiated by Mll-AF9: Gene dosage and critical target cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomer-Specific Pharmacokinetics of Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the (+)- and (-)-enantiomers of tranylcypromine (B92988) (TCP), a non-selective, irreversible monoamine oxidase inhibitor. Significant stereoselectivity in the pharmacokinetics of TCP has been observed, leading to substantial differences in plasma concentrations and clearance rates between the two enantiomers. This document summarizes key experimental data, details the methodologies used in a pivotal human study, and illustrates the metabolic pathways that likely contribute to these differences.
Quantitative Pharmacokinetic Data Comparison
The pharmacokinetic parameters of (+)-tranylcypromine and (-)-tranylcypromine were evaluated in healthy human subjects following the oral administration of either racemic TCP or the individual enantiomers. The data, derived from a key clinical study, reveals that the plasma concentrations and systemic exposure (AUC) of the (-)-enantiomer are markedly higher than those of the (+)-enantiomer.[1][2]
| Pharmacokinetic Parameter | Dosing Condition | (+)-Tranylcypromine (Mean) | (-)-Tranylcypromine (Mean) |
| AUC (ng·ml⁻¹·h) | Racemate (20 mg) | 26 | 197 |
| Single Enantiomer (10 mg) | 28 | 130 | |
| Cmax (ng/ml) | Racemate (20 mg) | 11.7 | 64.7 |
| Single Enantiomer (10 mg) | 12.3 | 47.9 | |
| λz (h⁻¹) | Racemate (20 mg) | 0.40 | 0.28 |
| Single Enantiomer (10 mg) | 0.43 | 0.29 | |
| Renal Clearance (CLR) (ml/min) | Racemate (20 mg) | 136 | 100 |
| Single Enantiomer (10 mg) | 185 | 148 |
Data sourced from Weber-Grandke et al., British Journal of Clinical Pharmacology, 1993.[1][2]
Experimental Protocols
The data presented above was obtained from a randomized, controlled clinical trial. The detailed methodology is outlined below to provide context for the experimental findings.
Study Design: The study was conducted with six healthy male subjects (age 24-28 years, weight 68-85 kg). It followed a randomized three-way crossover design. Each subject received one of the following treatments on three separate occasions, with a washout period of at least one week between each:
-
A single oral dose of 20 mg racemic tranylcypromine sulphate.
-
A single oral dose of 10 mg (+)-tranylcypromine sulphate.
-
A single oral dose of 10 mg (-)-tranylcypromine sulphate.
Sample Collection: Venous blood samples were collected into heparinized tubes at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-administration. Plasma was separated by centrifugation and stored at -20°C until analysis. Urine was collected in fractions over a 24-hour period.
Enantiospecific Analytical Method: The concentrations of (+)- and (-)-tranylcypromine in plasma and urine were determined using a stereospecific high-performance liquid chromatography (HPLC) assay.
-
Derivatization: The enantiomers were derivatized with a chiral agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomeric thiourea (B124793) derivatives.
-
Extraction: The derivatives were extracted from the biological matrix using a solid-phase extraction procedure.
-
Chromatography: The diastereomers were separated on a standard reversed-phase HPLC column (C18).
-
Detection: The separated derivatives were quantified using a fluorescence detector.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram outlines the workflow of the clinical pharmacokinetic study, from volunteer participation to data analysis.
Caption: Workflow of the clinical pharmacokinetic study.
Postulated Metabolic Pathway
The significant difference in the pharmacokinetics of the tranylcypromine enantiomers is attributed to stereoselective metabolism. The primary metabolic routes for TCP are aromatic hydroxylation and N-acetylation.[3] Research indicates that the (+)-enantiomer is a potent competitive inhibitor of Cytochrome P450 2A6 (CYP2A6), whereas the (-)-enantiomer is a substantially weaker inhibitor.[4] This suggests that CYP2A6 may be primarily responsible for the more rapid clearance of (+)-TCP, likely through aromatic hydroxylation. The slower clearance of (-)-TCP results in its higher systemic exposure.
Caption: Postulated stereoselective metabolic pathways.
References
- 1. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of (1S,2R)-Tranylcypromine Hydrochloride Against Other Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of (1S,2R)-Tranylcypromine hydrochloride against a panel of amine oxidases. While Tranylcypromine (B92988) is a well-established irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B), its cross-reactivity with other amine oxidases is a critical aspect for comprehensive pharmacological profiling and drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.
Inhibitory Activity Profile
(1S,2R)-Tranylcypromine is the levorotatory (-) enantiomer of the racemic drug Tranylcypromine. The majority of publicly available inhibitory data is for the racemic mixture. The following table summarizes the inhibitory constants (IC50 and Ki) of racemic Tranylcypromine hydrochloride against key amine oxidases. It is important to note that while data for the specific (1S,2R) enantiomer is limited, studies have indicated some degree of enantioselectivity in its interactions.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| Monoamine Oxidase A (MAO-A) | Tranylcypromine HCl (racemic) | 2.3[1] | 101.9[1] | Irreversible inhibitor. |
| Monoamine Oxidase B (MAO-B) | Tranylcypromine HCl (racemic) | 0.95[1] | 16[1] | Irreversible inhibitor with slight preference over MAO-A. |
| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Tranylcypromine HCl (racemic) | 20.7[1] | 242.7[1] | Irreversible inhibitor.[2] Another source reports an IC50 of < 2 µM.[2] |
| Bovine Plasma Amine Oxidase (BPAO) | Tranylcypromine (racemic) | Not Reported | Not Reported | Significant inhibition observed; found to be reversible.[3] |
| Equine Plasma Amine Oxidase (EPAO) | Tranylcypromine (racemic) | Not Reported | Not Reported | Significant inhibition observed.[3] |
| Arthrobacter globiformis Amine Oxidase (AGAO) | Tranylcypromine (racemic) | Not Reported | Not Reported | Significant inhibition observed; found to be ultimately reversible.[3] |
| Human Kidney Diamine Oxidase (DAO) | Tranylcypromine (racemic) | Not Reported | Not Reported | No notable inhibition observed.[3] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Tranylcypromine (racemic) | Not Reported | Not Reported | In vivo treatment with tranylcypromine increased SSAO activity, suggesting a modulatory effect rather than direct inhibition.[4][5] |
Signaling Pathways and Inhibition Mechanisms
The primary mechanism of action for Tranylcypromine involves the irreversible inhibition of flavin-dependent amine oxidases like MAO-A, MAO-B, and LSD1. This inhibition leads to an increase in the levels of monoamine neurotransmitters in the brain, which is the basis for its antidepressant effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tranylcypromine hydrochloride | LSD1 inhibitor | Hello Bio [hellobio.com]
- 3. Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase modulates the behaviour of semicarbazide-sensitive amine oxidase (SSAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the cellular effects of different tranylcypromine analogs
A Comparative Analysis of the Cellular Effects of Tranylcypromine (B92988) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of various analogs of tranylcypromine, a well-established monoamine oxidase (MAO) inhibitor that has been repurposed as a scaffold for the development of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). The dysregulation of LSD1, a key epigenetic modifier, is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation and development of novel tranylcypromine-based therapeutics.
Data Presentation: Quantitative Analysis of Tranylcypromine Analogs
The following table summarizes the inhibitory activity of selected tranylcypromine (TCP) analogs against LSD1 and Monoamine Oxidases (MAO-A and MAO-B), along with their anti-proliferative effects on various cancer cell lines. This data highlights the structure-activity relationships and the ongoing efforts to improve potency and selectivity.
| Compound/Analog | Target(s) | IC50 (LSD1) | IC50 (MAO-A) | IC50 (MAO-B) | Cell Line | Cellular Effect (IC50/GI50) | Reference |
| Tranylcypromine (TCP) | LSD1, MAO-A, MAO-B | ~200 µM | Irreversible Inhibitor | Irreversible Inhibitor | Various | Varies, generally high µM | [1][2] |
| ORY-1001 (Iadademstat) | LSD1 | < 20 nM | > 100 µM | 1.9 µM | MV4-11 (AML) | ~5 nM | [3] |
| GSK2879552 | LSD1 | 17 nM | > 100 µM | > 100 µM | SCLC cell lines | Varies | [1] |
| INCB059872 | LSD1 | 16 nM | > 100 µM | > 100 µM | Various | Varies | [3] |
| Compound 1e | LSD1 | 0.042 µM | > 100 µM | > 100 µM | MV4-11 (AML) | 3.0 µM | [4] |
| Compound 3a | LSD1 | 0.026 µM | > 100 µM | 43% inh. at 100 µM | MV4-11 (AML) | 0.8 µM | [4] |
| Compound 3c | LSD1 | 0.028 µM | > 100 µM | 2.5 µM | NB4 (APL) | 0.9 µM | [4] |
| 4-Fluorotranylcypromine | MAO-A, MAO-B | - | More potent than TCP | Similar to TCP | - | - | [5] |
| 4-Methoxytranylcypromine | MAO-A, MAO-B | - | More potent than TCP | Similar to TCP | - | - | [5] |
| S2101 | LSD1 | - | - | - | T-ALL cells | Growth suppression | [6] |
| Compound 4q | LSD1 | 91.83 nM | - | - | Gastric cancer cells | Proliferation inhibition | [7] |
Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: LSD1 and MAO signaling pathways targeted by tranylcypromine analogs.
Caption: A typical experimental workflow for evaluating tranylcypromine analogs.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from various sources and may require optimization for specific cell lines or compounds.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the demethylation of a biotinylated histone H3 peptide by LSD1.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)
-
Test compounds at various concentrations
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
A solution of the LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a specified time (e.g., 15 minutes) on ice.
-
The enzymatic reaction is initiated by the addition of the biotinylated H3K4me1 peptide substrate and FAD.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin) are added to stop the reaction and initiate the HTRF signal development.
-
After a further incubation period (e.g., 60 minutes), the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665/620) is calculated, and IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
MAO-Glo™ Assay
This luminescent assay measures the activity of MAO-A and MAO-B.
-
Reagents and Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO-Glo™ Assay Kit (Promega), including luminogenic substrate and Luciferin Detection Reagent
-
Test compounds at various concentrations
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
The MAO enzyme is incubated with the test compound at various concentrations in the appropriate MAO reaction buffer.
-
The luminogenic MAO substrate is added to initiate the reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The Luciferin Detection Reagent is added to each well to stop the MAO reaction and initiate the luminescent signal.
-
After a brief incubation (e.g., 20 minutes) at room temperature, the luminescence is measured using a luminometer.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tranylcypromine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the tranylcypromine analogs.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and GI50/IC50 values are determined.
-
Quantitative PCR (qPCR) for Target Gene Expression
This method measures changes in the mRNA levels of LSD1 target genes.
-
Reagents and Materials:
-
Cells treated with tranylcypromine analogs
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., GFI1B, ITGAM) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
-
-
Procedure:
-
Total RNA is extracted from treated and control cells.
-
cDNA is synthesized from the extracted RNA.
-
The qPCR reaction is set up with SYBR Green master mix, cDNA, and gene-specific primers.
-
The qPCR is run on an RT-qPCR instrument.
-
The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]
-
Western Blotting for Histone Methylation
This technique is used to detect changes in the levels of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), a direct substrate of LSD1.
-
Reagents and Materials:
-
Cells treated with tranylcypromine analogs
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Histones are extracted from the nuclei of treated and control cells.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using an ECL detection reagent.
-
The membrane is stripped and re-probed with an antibody for total histone H3 as a loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MAO-Glo™ Assay Protocol [promega.jp]
- 4. bio-protocol.org [bio-protocol.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating Target Engagement of (1S,2R)-Tranylcypromine Hydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of (1S,2R)-Tranylcypromine hydrochloride, a well-established irreversible inhibitor. The primary focus is on its interaction with its key epigenetic target, Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical enzyme in cancer and other diseases.[1][2][3][4] This document offers an objective comparison with alternative inhibitors and presents supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategies.
Introduction to (1S,2R)-Tranylcypromine and its Target: LSD1
This compound, a stereoisomer of the clinically used antidepressant, is a mechanism-based inactivator of flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases.[5] Its primary targets include LSD1 and the closely related monoamine oxidases (MAO-A and MAO-B).[3] LSD1 plays a pivotal role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[5][6] By forming a covalent adduct with the FAD cofactor, Tranylcypromine (B92988) irreversibly inhibits LSD1's demethylase activity, leading to altered gene expression and subsequent cellular effects such as cell differentiation or apoptosis.[5][7] Validating that the compound reaches and binds to LSD1 in a cellular environment is a critical step in drug development to confirm its mechanism of action and to interpret downstream functional effects correctly.
LSD1 Signaling and Mechanism of Inhibition
LSD1 typically functions within large multi-protein complexes, most notably the CoREST complex, which includes the RE1-Silencing Transcription factor (REST) corepressor 1 (RCOR1) and histone deacetylases (HDACs).[8][9][10] This complex is recruited to specific gene promoters and enhancers, where LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression. Tranylcypromine and its derivatives inhibit this process, leading to an accumulation of H3K4 methylation and reactivation of target gene expression.
Comparison of Target Engagement Methodologies
Validating target engagement can be approached through direct biophysical/biochemical methods that measure the physical interaction between the drug and its target, or through indirect pharmacodynamic assays that measure the downstream consequences of this interaction.
| Methodology | Principle | Type | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon ligand binding in intact cells or tissue lysates.[11] | Biophysical (Direct) | Directly demonstrates target binding in a physiological context; Label-free. | Can be technically demanding; requires specific antibodies for Western blot readout or mass spectrometry for proteome-wide analysis. |
| Western Blot for Histone Marks | Measures the accumulation of LSD1 substrates (e.g., H3K4me2) in cells following inhibitor treatment. | Pharmacodynamic (Indirect) | Directly demonstrates a pharmacodynamic effect; widely accessible technique. | Does not directly measure target binding; changes could be due to off-target effects. |
| Quantitative PCR (qPCR) | Measures changes in mRNA levels of known LSD1 target genes (e.g., GFI-1b, ITGAM).[12][13] | Functional (Indirect) | Provides data on the functional outcome of target engagement; high-throughput compatible. | Indirect measure; effects could be due to off-target activity or other regulatory pathways. |
| Chemoproteomics (ABPP) | Uses a tagged chemical probe based on the inhibitor to pull down and identify binding partners from cell lysates.[14] | Biochemical (Direct) | Can identify both on-target and off-target interactions; provides direct evidence of binding. | Requires synthesis of a specialized chemical probe; technically complex. |
| Reporter Gene Assays | Quantifies the transcriptional activity of pathways regulated by LSD1 using a reporter system (e.g., luciferase). | Functional (Indirect) | Functional cellular readout; can be designed for high-throughput screening. | Highly indirect; may not distinguish between direct target inhibition and effects on other pathway components. |
Comparative Inhibitor Potency
This compound serves as a foundational scaffold for many potent and selective LSD1 inhibitors.[4] While effective, its potency is modest compared to newer, highly optimized derivatives that have entered clinical trials.
| Compound | Type | LSD1 IC₅₀ (Biochemical) | Cellular Potency (Example) | Key Features |
| Tranylcypromine (TCP) | Irreversible | ~2-6 µM[15] | Micromolar range | Non-selective (inhibits MAO-A/B); scaffold for newer inhibitors. |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM[16] | Low nanomolar | Highly potent and selective; in clinical trials.[1][4] |
| GSK2879552 | Irreversible | ~16 nM | Low nanomolar | Potent and selective; in clinical trials.[4] |
| INCB059872 | Irreversible | ~23 nM | Low nanomolar | Potent and selective; in clinical trials.[4] |
| SP2509 | Reversible | ~13 nM | Nanomolar | Reversible inhibitor, useful as a tool compound. |
Note: IC₅₀ and cellular potency values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols & Workflows
Western Blot for H3K4 Dimethylation (H3K4me2)
This protocol assesses the pharmacodynamic effect of LSD1 inhibition by measuring the accumulation of its substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, a positive control inhibitor (e.g., ORY-1001), and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Histone Extraction: Harvest cells and isolate histone proteins using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control, such as an antibody against total Histone H3, to ensure equal protein loading.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. An increase in the H3K4me2/Total H3 ratio indicates LSD1 inhibition.
Cellular Thermal Shift Assay (CETSA)
This protocol directly confirms target engagement by measuring the increased thermal stability of LSD1 after inhibitor binding.
Methodology:
-
Cell Treatment: Treat intact cells in suspension with the test compound (e.g., 10 µM this compound) or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble LSD1 remaining at each temperature point by Western blot, using an anti-LSD1 antibody.
-
Data Interpretation: Plot the percentage of soluble LSD1 against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion
Validating the target engagement of this compound and its analogs is essential for confirming their mechanism of action. While indirect assays like Western blotting for histone marks and qPCR of target genes are valuable for demonstrating pharmacodynamic effects, direct biophysical methods like CETSA provide unequivocal evidence of target binding in a cellular setting. For a comprehensive understanding, a combination of a direct engagement assay and a downstream functional assay is recommended. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. benchchem.com [benchchem.com]
- 13. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of (1S,2R)-Tranylcypromine Hydrochloride and Next-Generation LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LSD1 Inhibitor Performance with Supporting Experimental Data
This guide provides a comprehensive benchmark analysis of the first-generation lysine-specific demethylase 1 (LSD1) inhibitor, (1S,2R)-Tranylcypromine hydrochloride, against a panel of next-generation inhibitors that have entered clinical development. This comparison focuses on biochemical potency, selectivity, and cellular activity, supported by detailed experimental protocols to aid in the evaluation and selection of these epigenetic modulators for research and therapeutic development.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[2][3] (1S,2R)-Tranylcypromine, a non-selective monoamine oxidase inhibitor, was one of the first compounds identified to inhibit LSD1.[4] However, its clinical utility is hampered by off-target effects. Next-generation LSD1 inhibitors have been developed to improve potency and selectivity, offering more precise tools for cancer therapy.[5][6]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and selected next-generation LSD1 inhibitors.
Table 1: In Vitro Potency Against LSD1
| Compound | Type | Mechanism of Action | LSD1 IC₅₀ (nM) |
| (1S,2R)-Tranylcypromine HCl | First-Generation | Irreversible, Covalent | ~20,000[3] |
| Iadademstat (ORY-1001) | Next-Generation | Irreversible, Covalent | <20[1] |
| Bomedemstat (IMG-7289) | Next-Generation | Irreversible, Covalent | 57[7] |
| GSK-2879552 | Next-Generation | Irreversible, Covalent | 160[7] |
| INCB059872 | Next-Generation | Irreversible, Covalent | 18[8] |
| Pulrodemstat (CC-90011) | Next-Generation | Reversible, Non-covalent | 0.25[2] |
| Seclidemstat (SP-2577) | Next-Generation | Reversible, Non-covalent | 13[9] |
Table 2: Selectivity Profile Against Monoamine Oxidases (MAO)
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| (1S,2R)-Tranylcypromine HCl | ~20,000 | Potent Inhibition | Potent Inhibition |
| Iadademstat (ORY-1001) | <20 | >100,000 | >100,000 |
| Pulrodemstat (CC-90011) | 0.25 | >10,000 | >10,000 |
| Seclidemstat (SP-2577) | 13 | No Activity | No Activity |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to replicate or build upon these findings.
LSD1 Biochemical Potency Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the demethylation product. The assay measures the interaction of a specific antibody recognizing the demethylated substrate with a fluorescent tracer.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1/CoREST complex.
-
Reaction Initiation: Add the biotinylated H3K4me2 peptide substrate and the inhibitor. Incubate at room temperature.
-
Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665).
-
Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a control reaction without any inhibitor. Determine IC₅₀ values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)
This protocol determines the effect of an LSD1 inhibitor on the viability of cancer cells by measuring ATP levels.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines like THP-1 or MV4-11) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence values to the vehicle-treated control and plot a dose-response curve to calculate the EC₅₀ value.[10][11]
Western Blot for Target Engagement (H3K4me2 Levels)
This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in the methylation status of its substrate, H3K4.
Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to quantify the levels of dimethylated H3K4 (H3K4me2) relative to total histone H3.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor for 24-48 hours. Harvest the cells and extract histone proteins using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against H3K4me2 overnight at 4°C. Also, probe for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.[12]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: LSD1-mediated transcriptional repression and point of intervention.
Caption: General experimental workflow for benchmarking LSD1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Side-Effect Profiles of Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of various monoamine oxidase (MAO) inhibitors, a class of potent antidepressants. The information is supported by experimental data to facilitate informed decisions in research and drug development. MAO inhibitors are broadly categorized into irreversible non-selective (e.g., phenelzine (B1198762), tranylcypromine), selective irreversible MAO-B inhibitors (e.g., selegiline), and reversible selective MAO-A inhibitors (RIMAs) (e.g., moclobemide). These distinctions are critical in understanding their differing side-effect profiles.
Data Presentation: Comparative Side-Effect Profiles
The following tables summarize quantitative data on the incidence of common and significant adverse effects associated with various MAO inhibitors. It is important to note that incidence rates can vary depending on the study population, dosage, and reporting methodology.
Table 1: Incidence of Common Adverse Effects of Irreversible Non-Selective MAOIs (Phenelzine vs. Tranylcypromine)
| Side Effect | Phenelzine (User-Reported Incidence) | Tranylcypromine (User-Reported Incidence) | Key Considerations |
| Insomnia | 5.1% | 12.2% | Tranylcypromine may have a more stimulating effect. |
| Orthostatic Hypotension | 3.2% (as "Blood pressure") | 6.9% (as "Blood pressure") | A common, dose-dependent side effect of irreversible MAOIs.[1] |
| Weight Gain | 12.0% | Not frequently associated | Phenelzine is more commonly associated with weight gain.[2] |
| Anxiety | 6.3% | 4.6% | Can occur, particularly at the beginning of treatment. |
| Dizziness | Not specified | 3.1% | Often related to orthostatic hypotension. |
| Drowsiness/Fatigue | 3.8% (as "Tiredness") | 3.8% (as "Fatigue"), 3.1% (as "Drowsiness") | Paradoxical sedation can occur. |
| Sexual Dysfunction | Commonly reported | Not frequently associated | Hydrazine MAOIs like phenelzine are more associated with this side effect.[2] |
| Severe Side Effects (Overall) | 21% (in a clinical trial) | 21% (in a clinical trial) | Incidence of severe side effects leading to potential discontinuation was found to be similar in a head-to-head trial.[][4] |
Data for Phenelzine and Tranylcypromine are primarily based on user-reported incidences from Drugs.com and should be interpreted with caution as they are not from controlled clinical trials.
Table 2: Comparative Tolerability of Selegiline (B1681611) and Moclobemide
| Side Effect/Consideration | Selegiline (MAO-B Inhibitor) | Moclobemide (RIMA) | Key Considerations |
| Hypertensive Crisis Risk | Lower risk at doses selective for MAO-B (e.g., 10 mg/day oral).[5] Risk increases at higher, non-selective doses. | Negligible risk with tyramine-rich foods at therapeutic doses.[6][7][8][9][10] | Moclobemide's reversible and selective nature significantly reduces the "cheese effect." |
| Common Side Effects (Oral) | Nausea (20%), Dizziness (14%), Stomach pain (8%), Confusion (6%), Hallucinations (6%), Dry mouth (6%).[11] | Dizziness, nausea, and insomnia occurred more frequently than placebo.[6] | Moclobemide is generally considered to have a better tolerability profile than irreversible MAOIs.[7][8][9][10] |
| Neuropsychiatric Effects | Higher incidence of neuropsychiatric disorders (31.6%) compared to placebo (26.7%) in Parkinson's disease trials.[12][13] | Generally well-tolerated. | Selegiline's metabolites include L-amphetamine and L-methamphetamine, which may contribute to psychiatric side effects. |
| Sexual Dysfunction | Not a prominent side effect. | Not reported to interfere with sexual function.[7][8][9] | Favorable profile compared to SSRIs and some irreversible MAOIs. |
| Cardiovascular Effects | Increased risk of cardiovascular adverse drug reactions, particularly when combined with L-Dopa.[14] | Lacks the cardiovascular effects associated with many older antidepressants.[7][8][9] |
Experimental Protocols
Detailed methodologies for assessing key side effects of MAO inhibitors are crucial for reproducible and comparable research.
Protocol 1: Assessment of Orthostatic Hypotension
This protocol outlines the standardized procedure for measuring orthostatic hypotension, a common side effect of MAO inhibitors.
Objective: To detect a significant drop in blood pressure upon standing, indicative of orthostatic hypotension.
Procedure:
-
Patient Preparation: The patient should rest in a supine (lying down) position for at least 5 minutes in a quiet, temperature-controlled room.[15][16] The patient should not have smoked or ingested caffeine (B1668208) for at least 30 minutes prior to the measurement.
-
Baseline Measurement: Measure the patient's blood pressure and heart rate in the supine position.[15][16] Use an appropriately sized cuff and ensure the arm is supported at the level of the heart.
-
Positional Change: Instruct the patient to stand up.
-
Postural Measurements: Measure blood pressure and heart rate at 1 minute and 3 minutes after the patient has been standing.[15][16] The patient should stand still and quietly during these measurements.
-
Diagnostic Criteria: Orthostatic hypotension is diagnosed if there is a sustained drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[15][17][16]
Protocol 2: Oral Tyramine (B21549) Challenge Test
This test is the standard for evaluating the risk of a hypertensive crisis (the "cheese reaction") with new MAO inhibitors.
Objective: To determine the dose of oral tyramine required to produce a clinically significant increase in systolic blood pressure.
Procedure:
-
Baseline Assessment: In a controlled clinical setting, after a period of medication washout, subjects receive escalating single oral doses of tyramine until a predefined threshold of systolic blood pressure (SBP) increase is reached (typically ≥30 mmHg from baseline).[18] This determines the baseline tyramine sensitivity.
-
Drug Administration: Subjects are then treated with the MAO inhibitor for a specified period to reach steady-state concentrations.
-
Tyramine Challenge: The tyramine challenge is repeated. The dose of tyramine required to elicit the same ≥30 mmHg SBP increase (the TYR30) is determined.[18]
-
Data Analysis: The tyramine sensitivity factor (TSF) is calculated by dividing the baseline TYR30 by the TYR30 during treatment. A higher TSF indicates a greater potentiation of the pressor effect of tyramine and a higher risk of hypertensive crisis.
-
Safety Precautions: The test must be conducted with continuous blood pressure monitoring and the availability of rapid-acting antihypertensive agents. The tyramine dose escalation is stopped if blood pressure reaches a predefined safety limit.[18] A newer, refined protocol suggests escalating only up to 400 mg of tyramine and using the dose that achieves a tyramine peak plasma concentration of ≥10 ng/mL as an alternative endpoint to enhance safety and efficiency.[4][18][19]
Protocol 3: Clinical Assessment of Serotonin (B10506) Syndrome
The Hunter Serotonin Toxicity Criteria are the most accurate for diagnosing serotonin syndrome.
Objective: To diagnose serotonin syndrome based on a standardized set of clinical findings in a patient taking a serotonergic agent.
Procedure:
-
Medication History: Confirm the patient has taken a serotonergic agent.
-
Clinical Examination: Assess for the presence of the following key clinical features:
-
Spontaneous Clonus: Involuntary, rhythmic, muscular contractions and relaxations.
-
Inducible Clonus: Clonus elicited by a brisk passive stretch of a muscle.
-
Ocular Clonus: Slow, continuous, horizontal eye movements.
-
Agitation or Diaphoresis (sweating).
-
Tremor and Hyperreflexia (overactive reflexes).
-
Hypertonia (muscle rigidity).
-
Hyperthermia (temperature >38°C).
-
-
Application of Hunter Criteria: A diagnosis of serotonin syndrome is made if the patient has taken a serotonergic agent AND meets ONE of the following conditions[20][21][22][23][24]:
-
Spontaneous clonus is present.
-
Inducible clonus is present PLUS the patient is agitated or diaphoretic.
-
Ocular clonus is present PLUS the patient is agitated or diaphoretic.
-
Tremor is present PLUS the patient has hyperreflexia.
-
Hypertonia is present PLUS the patient's temperature is >38°C PLUS ocular or inducible clonus is present.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to MAO inhibitors and their side effects.
Caption: Mechanism of action of Monoamine Oxidase Inhibitors (MAOIs).
Caption: Pathophysiology of the tyramine-induced hypertensive crisis.
Caption: Experimental workflow for the assessment of orthostatic hypotension.
References
- 1. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Phenelzine vs Tranylcypromine Comparison - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Selegiline Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Moclobemide: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moclobemide. An update of its pharmacological properties and therapeutic use. | Semantic Scholar [semanticscholar.org]
- 8. login.medscape.com [login.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selegiline: Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]
- 14. Adverse drug reactions to selegiline: a review of the French pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hhs.texas.gov [hhs.texas.gov]
- 16. cdc.gov [cdc.gov]
- 17. med.fsu.edu [med.fsu.edu]
- 18. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diagnostic Criteria for Serotonin Syndrome | Time of Care [timeofcare.com]
- 21. droracle.ai [droracle.ai]
- 22. Prevention, Diagnosis, and Management of Serotonin Syndrome | AAFP [aafp.org]
- 23. droracle.ai [droracle.ai]
- 24. clinmedjournals.org [clinmedjournals.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for (1S,2R)-Tranylcypromine Hydrochloride
For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring a safe work environment and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of (1S,2R)-Tranylcypromine hydrochloride, a compound requiring careful management due to its hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal.
Key Hazards:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Personal protective equipment (PPE) is mandatory when handling this compound. This includes appropriate safety glasses, chemical-resistant gloves, and protective clothing. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood[3].
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Hazard Code | Description |
| Acute toxicity, oral | H301 / H302 | Toxic or Harmful if swallowed[1][2] |
| Skin irritation | H315 | Causes skin irritation[1] |
| Eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1] |
Disposal Protocol
The recommended disposal procedure for this compound in a laboratory setting emphasizes professional waste management services over in-house neutralization or conventional waste streams. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system [1].
Step-by-Step Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Experimental Protocol for Packaging and Segregation
While no in-lab neutralization protocols are recommended, the following steps detail the procedure for preparing the chemical for disposal:
-
Segregation: Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE. This waste must be segregated from general laboratory waste.
-
Containerization:
-
Place the waste into a designated, chemically compatible, and sealable container. The container must be in good condition and not leak.
-
For solid waste, a securely sealed bag or a wide-mouth container is appropriate.
-
For contaminated sharps, a designated sharps container must be used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture if applicable.
-
Note the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area. This area should be away from general lab traffic and incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for pickup and disposal.
-
The recommended method of destruction is incineration in a facility equipped with an afterburner and scrubber to handle potentially toxic fumes[4].
-
Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations[4]. For any uncertainty, always consult your institution's EHS department.
References
Essential Safety and Logistical Information for Handling (1S,2R)-Tranylcypromine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like (1S,2R)-Tranylcypromine hydrochloride is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans, and disposal methods to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, with specific recommendations based on the nature of the handling task.
| Body Part | Personal Protective Equipment | Task-Specific Recommendations |
| Eyes/Face | Tightly fitting safety goggles or a full-face shield. | Use of a full-face shield is recommended when handling larger quantities or when there is a significant risk of splashes. |
| Skin | Chemical-resistant gloves and a lab coat. For extensive handling, disposable coveralls (e.g., Tyvek) are recommended. | Gloves : Double-gloving with nitrile gloves is a recommended minimum for handling potent compounds. For prolonged contact, consider gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation before use and change them immediately if contamination occurs. Body Protection : A dedicated lab coat should be worn. For tasks with a higher risk of contamination, such as cleaning spills or handling large quantities of powder, disposable coveralls are advised. |
| Respiratory | A respirator is necessary when engineering controls cannot guarantee exposure levels are maintained below safe limits, particularly when handling the powder form. | Low-Risk Activities (e.g., handling solutions in a well-ventilated area) : A disposable N95 or FFP2 respirator may be sufficient. High-Risk Activities (e.g., weighing or transferring powder) : A Powered Air-Purifying Respirator (PAPR) is the industry standard for respiratory protection in pharmaceutical production operations and offers a higher level of protection.[1] A half-mask or full-face respirator with P100 filters is also an option. A proper fit test is required for tight-fitting respirators. |
Operational Plan for Handling
A systematic approach is crucial for safely managing potent compounds. Adherence to the following procedural steps will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound should occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.
-
Ventilation: Ensure adequate ventilation in the laboratory. Work should be conducted in a manner that avoids the generation of dust.
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[2]
-
Spill Kit: Have a well-stocked chemical spill kit readily available in the work area.
2. Handling Procedures:
-
Avoid inhalation, and contact with eyes, skin, and clothing.[2]
-
When handling the solid form, use techniques that minimize dust formation.
-
Avoid prolonged or repeated exposure.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
The recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plans
Spill Response:
In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure. The following workflow outlines the necessary steps for managing a chemical spill.
First-Aid Measures:
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal:
-
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
